molecular formula C43H42ClFN4O10S3 B10761865 Tykerb

Tykerb

Cat. No.: B10761865
M. Wt: 925.5 g/mol
InChI Key: UWYXLGUQQFPJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tykerb, with the generic name Lapatinib ditosylate, is a potent, reversible, and selective small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR/ERBB1) and human epidermal growth factor receptor 2 (HER2/ERBB2) tyrosine kinases. This targeted therapeutic agent is primarily utilized in oncological research to investigate the mechanisms of signal transduction in solid tumors that overexpress EGFR and/or HER2, such as breast cancer and other malignancies. Its mechanism of action involves binding to the intracellular ATP-binding site of the receptor tyrosine kinases, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling pathways like RAS/RAF/MAPK and PI3K/AKT, which are critical for cell proliferation and survival.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYXLGUQQFPJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H42ClFN4O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959606
Record name 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1)
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Molecular Weight

925.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388082-77-7, 388082-78-8
Record name Lapatinib ditosylate anhydrous
Source ChemIDplus
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Record name 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
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Record name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAPATINIB DITOSYLATE ANHYDROUS
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Lapatinib Action

Interaction with Kinase Domains

The interaction of Lapatinib (B449) with kinase domains involves several key aspects of binding and conformational preference.

Adenosine Triphosphate (ATP)-Competitive Binding

Lapatinib functions as an ATP-competitive inhibitor. aacrjournals.orgnih.govresearchgate.netbiorxiv.org It binds to the intracellular ATP-binding site within the kinase domain of target receptors like EGFR and HER2. wikipedia.orgstemcell.comnih.govnih.gov By occupying this site, Lapatinib prevents the binding of ATP, which is necessary for the phosphorylation and subsequent activation of the receptor tyrosine kinases. wikipedia.orgnih.gov This competitive binding effectively blocks the catalytic activity of the kinase domain. aacrjournals.orgnih.gov

Reversible Binding Kinetics

Lapatinib is characterized as a reversible inhibitor of tyrosine kinases. stemcell.comnih.govresearchgate.netspandidos-publications.complos.org Unlike irreversible inhibitors that form covalent bonds with their targets, Lapatinib binds non-covalently to the ATP-binding pocket. ijpsjournal.com While its binding is reversible, it exhibits a slow off-rate, which contributes to prolonged target occupancy and sustained inhibition of kinase activity. stemcell.comspandidos-publications.comacs.org This reversible nature may also potentially lead to reduced off-target toxicity compared to irreversible inhibitors. ijpsjournal.com

Preferential Binding to Inactive Kinase Conformation

Lapatinib demonstrates a preferential binding affinity for the inactive conformation of kinase domains. mdpi.comspandidos-publications.com Specifically, it binds to a conformation where the DFG (Asp-Phe-Gly) motif is in an "out" position (DFG-out) and the αC-helix is rotated outward. mdpi.comspandidos-publications.comacs.org This inactive state often exposes an allosteric binding pocket adjacent to the ATP site, which Lapatinib can access. mdpi.comspandidos-publications.com This preferential binding to the inactive state is thought to contribute to its selectivity and can influence the residence time of the inhibitor on the kinase. spandidos-publications.comnih.gov Molecular modeling studies have indicated that steric hindrance occurs when Lapatinib attempts to bind to the active kinase conformation, further explaining its preference for the inactive state. spandidos-publications.com

Specificity Profile Across Kinase Repertoire (e.g., STK10/LOK, RIPK2, STK2/SLK)

While Lapatinib is primarily known for its potent inhibition of EGFR and HER2, it can interact with other kinases. Studies investigating the broader kinase specificity profile of Lapatinib have identified interactions with a range of kinases beyond the HER family. Some research indicates potential interactions or inhibitory effects on kinases such as STK10 (LOK), RIPK2, and STK2 (SLK), among others. harvard.edukaist.ac.krmrc.ac.uk However, the potency and biological significance of these interactions can vary compared to its primary targets, EGFR and HER2.

Table 1: Selected Kinases Interacting with Lapatinib

Kinase NameAliasesPubChem CID (if available)Note on Interaction Type (Primary/Other)
EGFRHER1, ErbB11960Primary Target (Inhibition)
HER2ErbB2, Neu6414571Primary Target (Inhibition)
STK10LOK5711Other Kinase Interaction
RIPK2CARDIAK, RICK9941095Other Kinase Interaction
STK2SLK65065Other Kinase Interaction

Inhibition of Receptor Phosphorylation and Activation

By binding to the kinase domain, Lapatinib directly inhibits the autophosphorylation of EGFR and HER2 receptors. wikipedia.orgplos.orgiiarjournals.orgspandidos-publications.com This prevents the activation of the receptor and the subsequent initiation of downstream signaling cascades. wikipedia.orgopenaccessjournals.com

Effects on Truncated HER2 Variants (e.g., p95HER2/ErbB2)

Truncated variants of HER2, such as p95HER2, are generated through proteolytic cleavage of the full-length receptor and lack the extracellular domain. This absence of the extracellular domain means that p95HER2 cannot bind to extracellular-targeting antibodies like trastuzumab aacrjournals.orgfrontiersin.orgresearchgate.net. However, p95HER2 retains an intact intracellular kinase domain, which remains constitutively active, contributing to downstream signaling and potentially mediating resistance to therapies targeting the extracellular region aacrjournals.orgfrontiersin.orgresearchgate.netoncotarget.com.

Lapatinib, as a small-molecule tyrosine kinase inhibitor, targets the intracellular kinase domain of HER2. This allows it to effectively inhibit the activity of truncated variants like p95HER2 aacrjournals.orgresearchgate.netoncotarget.com. Studies have shown that lapatinib can inhibit the phosphorylation of p95HER2, subsequently reducing the activation of downstream pathways such as AKT and MAPK, and inhibiting cell growth in cells expressing this truncated variant researchgate.netoncotarget.com. This suggests that lapatinib may be an effective treatment option for HER2-positive breast cancers that express elevated levels of p95HER2, potentially overcoming trastuzumab resistance associated with this variant aacrjournals.orgoncotarget.com.

Modulation of Downstream Intracellular Signaling Pathways

Lapatinib's inhibition of EGFR and HER2 tyrosine kinase activity leads to the modulation of several key intracellular signaling cascades that are dysregulated in cancer, including the PI3K/AKT, Ras/Raf/MAPK/ERK, STAT, PLCγ/PKC, and Wnt/β-Catenin pathways researchgate.netnih.govnih.govopenaccessjournals.comresearchgate.net.

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway Inhibition

The PI3K/AKT pathway is a critical downstream effector of EGFR and HER2 signaling, playing a significant role in cell survival, proliferation, and growth nih.govnih.govmdpi.com. Lapatinib inhibits the activation of the PI3K/AKT pathway by reducing the phosphorylation of the target receptors and downstream proteins like AKT researchgate.netnih.govnih.gov.

Inhibition of HER2 signaling by lapatinib typically leads to decreased phosphorylation of AKT nih.govnih.gov. However, resistance mechanisms involving the PI3K pathway can emerge. For instance, mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN can lead to constitutive activation of AKT signaling, bypassing the inhibitory effects of lapatinib on upstream receptors mdpi.comtandfonline.comnih.govaacrjournals.org. Studies have shown that in lapatinib-resistant cells, PI3K-Akt activity can be maintained despite continued HER2 inactivation researchgate.net. This highlights the importance of the PI3K/AKT pathway in mediating resistance to lapatinib and suggests that combination therapies targeting both HER2 and PI3K may be necessary to overcome such resistance mdpi.comtandfonline.comnih.gov.

Data from studies on the effect of lapatinib on PI3K/AKT signaling in various cell lines demonstrate a reduction in phosphorylated AKT levels upon lapatinib treatment in sensitive cells.

Ras/Raf/Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition

The Ras/Raf/MAPK/ERK pathway is another major signaling cascade activated by EGFR and HER2, regulating cell proliferation, differentiation, and survival nih.govnih.govopenaccessjournals.comcancerbiomed.orgspandidos-publications.com. Lapatinib inhibits this pathway by decreasing the phosphorylation of key components such as Raf, MEK, and ERK researchgate.netnih.govnih.gov.

Preclinical studies have confirmed lapatinib's ability to inhibit the Ras-Raf-MAPK and PI3K/AKT pathways openaccessjournals.com. Lapatinib blocks the tyrosine kinase domains of HER1 and HER2, inhibiting phosphorylation and downstream signaling required for cell growth and survival, including the RAS/RAF/MEK/ERK pathway researchgate.net. However, complex feedback mechanisms can influence this inhibition. Prolonged treatment with lapatinib has been shown to paradoxically activate downstream effectors like ERK in some HER2+ breast cancer cells, suggesting the existence of feedback loops nih.gov. This Lapatinib-induced ERK phosphorylation can be independent of Ras activation, potentially occurring through increased phosphorylation of RAF and MEK nih.gov. Resistance to lapatinib can also be mediated through activation of the Ras/Raf/MEK/ERK pathway researchgate.net.

Research findings illustrate the impact of lapatinib on the phosphorylation status of ERK in different cell contexts.

Signal Transducer and Activator of Transcription (STAT) Signaling Pathway Modulation (e.g., STAT1 activation)

The STAT signaling pathway, particularly STAT1, can be modulated by HER family receptor activation and plays diverse roles in cellular processes, including proliferation, differentiation, and apoptosis jcancer.orgmdpi.comfrontiersin.orgnih.gov. While STAT3 and STAT5 are often linked to tumor progression, STAT1 is considered a potential tumor inhibitor, promoting cell cycle arrest and apoptosis jcancer.orgmdpi.comfrontiersin.org.

Lapatinib has been shown to modulate STAT signaling. Studies in uveal melanoma cells demonstrated that lapatinib treatment substantially increased STAT1 expression and modulated its downstream signaling, leading to decreased expression of the anti-apoptotic protein Bcl-XL and increased expression of the pro-apoptotic protein BAX jcancer.org. This suggests a role for STAT1 activation in lapatinib-mediated apoptosis jcancer.org. Furthermore, in animal models, lapatinib has been shown to promote tumor infiltration by immune cells via a STAT1-dependent pathway, indicating that immune activation through STAT1 may contribute to lapatinib's antitumor activity researchgate.net.

Data on STAT1 expression and related apoptotic markers upon lapatinib treatment provide insights into this modulation.

Phospholipase C Gamma (PLCγ)/Protein Kinase C (PKC) Pathway Interactions

The PLCγ/PKC pathway is another signaling route that can be activated downstream of receptor tyrosine kinases, including EGFR and HER2 nih.govnih.govresearchgate.netfrontiersin.orgaacrjournals.org. Activation of PLCγ leads to the generation of diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC) isoforms frontiersin.org.

Lapatinib has been shown to inhibit the activation of the PLCγ pathway by decreasing the phosphorylation of PLCγ1 protein nih.govnih.gov. This inhibition can impact downstream events mediated by PKC. The PLCγ/PKC pathway can interact with other signaling cascades like MAPK and PI3K and has been implicated in the development of drug resistance nih.gov. Studies have also explored the interaction between ErbB-2 (HER2) and PKCα, where ErbB-2 activates PKCα via PLCγ aacrjournals.org. Inhibition of ErbB-2 by lapatinib can influence this interaction and downstream effects, such as the modulation of Jagged-1-mediated Notch signaling aacrjournals.org.

Research indicates that lapatinib treatment can affect the interaction between proteins in the PLCγ/PKC pathway.

Wnt/β-Catenin Signaling Pathway Interruption

The Wnt/β-Catenin signaling pathway is crucial for cell proliferation, differentiation, and survival and is frequently dysregulated in various cancers cancerbiomed.orgnih.govnih.govmdpi.commdpi.comamegroups.org. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes nih.govmdpi.commdpi.com.

Data from studies investigating the impact of lapatinib on Wnt/β-catenin pathway components demonstrate changes in the expression or localization of key proteins like β-catenin.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Lapatinib135406
Trastuzumab688195
Gefitinib (B1684475)123631
Neratinib (B1684480)10113950
Afatinib12190339
Capecitabine (B1668275)60969
Pertuzumab11573920
Paclitaxel36314
Letrozole3909
Everolimus6442107
Rapamycin5284616
Selumetinib10477588
Trametinib (B1684009)11975241
Dabrafenib46917368
Vemurafenib42615112
Sorafenib216239
Erlotinib123640
Niclosamide4479
Thioridazine5452
Temozolomide60931
Gemcitabine60750
Pirfenidone4795
NVP-BEZ23511544946
BYL71944220310
CI-1040147825
U012660818
AZD624410110096
AZD805511290169
XL14711238257
GDC-094124817654
MK-220624808391
T-DM111573920
T-DXd157456977
ZW2516130205
p95HER2-TCBN/A
IGF-1RN/A
METN/A
AXLN/A
FZDN/A
LRP5/6N/A
DVLN/A
AXINN/A
APCN/A
CK1N/A
GSK3N/A
TCF/LEFN/A
CCND1N/A
MYCN/A
FZD1N/A
LC3N/A
RSPON/A
NorrinN/A
PTK7N/A
MuSKN/A
ROR1/ROR2N/A
RykN/A
PLCγ1N/A
PKCαN/A
Jagged-1N/A
Mib1N/A
NotchN/A
PTENN/A
PIK3CAN/A
RAFN/A
MEKN/A
ERKN/A
STAT1N/A
STAT3N/A
STAT5N/A
BAXN/A
Bcl-2N/A
Bcl-XLN/A
Cyclin D1N/A
Wnt1N/A
Wnt3aN/A
β-cateninN/A
E-cadherinN/A
VimentinN/A
SlugN/A
N-cadherinN/A
IRS1N/A
SRCN/A
FOXON/A
BIMN/A
FOXM1N/A
P-gpN/A
FRS2αN/A
JAK1N/A
JAK2N/A
JAK3N/A
TYK2N/A
IFN-γN/A
IL-6N/A
PDGFN/A
EGFN/A
HGFN/A
TNFN/A
Angiotensin IIN/A
IFNαN/A
IFNβN/A
IL-2N/A
IL-8N/A
PIP2N/A
IP3N/A
DAGN/A
mTORN/A
mTORC1N/A
S6KN/A
S6RPN/A
4EBP1N/A
TSC1/TSC2N/A
GSK-3βN/A
NF-κBN/A
c-MycN/A
DUSP6N/A
c-METN/A
VEGFRN/A
IGFR-1N/A
IGFBP-3N/A
KRASN/A
BRAFN/A
MEK1/2N/A
ERK1/2N/A
JNK1/2/3N/A
ERK5N/A
p38 MAPKN/A
MEK3N/A
MEK4N/A
MEK5N/A
Raf-1N/A
SOSN/A
PTKN/A
NRTKN/A
ERBB4N/A
KCNH2N/A
PIK3C2BN/A
HER3N/A
ErbB4N/A
ErbB3N/A
ErbB1N/A
ErbB2N/A
ErbB familyN/A
HER familyN/A
RTKN/A
GPCRsN/A
PDGFRN/A
InsRN/A
FrizzledN/A
LRPN/A
Axin1N/A
Wnt-1N/A
Wnt2N/A
Wnt3N/A
Wnt8N/A
R-spondinN/A
NorrinN/A
PLCN/A
PKCN/A
PI3KN/A
AKTN/A
STATN/A
WntN/A
β-CateninN/A
RasN/A
RafN/A
MAPKN/A
ERKN/A
PLCγN/A
PKCN/A
WntN/A
β-CateninN/A

Interactive Data Tables

Table 1: Effect of Lapatinib on Phosphorylated AKT Levels in HER2+ Cancer Cells

Cell LineLapatinib ConcentrationChange in pAKT LevelsSource
BT4741 or 2 µMDecreased researchgate.net
SKBR31 µMDecreased researchgate.net
UACC8931 µMDecreased researchgate.net
MDA-MB-3611 µMDecreased researchgate.net
HCC19542 µMDecreased researchgate.net
SUM190PT2 µMDecreased researchgate.net
Mel202 (UM)5 µMAttenuated activation jcancer.org
92.1 (UM)5 µMAttenuated activation jcancer.org
C918 (UM)5 µMAttenuated activation jcancer.org
OMM-1 (UM)5 µMAttenuated activation jcancer.org
A431 (cSCC)Not specifiedInhibition nih.gov

Table 2: Effect of Lapatinib on Phosphorylated ERK Levels in Cancer Cells

Cell LineLapatinib ConcentrationChange in pERK LevelsSource
BT4741 or 2 µMMaintained/Increased* researchgate.netnih.gov
SKBR31 µMDecreased researchgate.net
UACC8931 µMMaintained researchgate.net
MDA-MB-3611 µMDecreased researchgate.net
HCC19542 µMDecreased researchgate.net
SUM190PT2 µMDecreased researchgate.net
Mel202 (UM)5 µMAttenuated activation jcancer.org
92.1 (UM)5 µMAttenuated activation jcancer.org
C918 (UM)5 µMAttenuated activation jcancer.org
OMM-1 (UM)5 µMAttenuated activation jcancer.org
A431 (cSCC)Not specifiedInhibition nih.gov

Note: In some contexts, prolonged lapatinib treatment led to increased pERK despite initial inhibition. nih.gov

Table 3: Effect of Lapatinib on STAT1 and Apoptotic Markers in Uveal Melanoma Cells

Cell LineLapatinib ConcentrationSTAT1 ExpressionBcl-XL ExpressionBAX ExpressionBcl-XL:BAX RatioSource
Mel2025 µM, 24hIncreased (1.4x)DecreasedIncreasedDecreased jcancer.org
92.15 µM, 24hIncreased (4.9x)DecreasedIncreasedDecreased jcancer.org
C9185 µM, 24hIncreasedDecreasedIncreasedDecreased jcancer.org
OMM-15 µM, 24hIncreasedDecreasedIncreasedDecreased jcancer.org

Table 4: Effect of Lapatinib on Wnt/β-Catenin Pathway Components in Cutaneous Squamous Cell Carcinoma Cells

Cell LineLapatinib ConcentrationWNT Expressionβ-Catenin ExpressionEMT-related proteins (e.g., Vimentin, N-cadherin)E-cadherin ExpressionSource
A4315 µM, 48hDownregulatedDownregulatedInhibited expressionIncreased expression nih.gov

Modulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling

Lapatinib, a dual tyrosine kinase inhibitor primarily targeting EGFR (ErbB1) and HER2 (ErbB2), has also been observed to influence the signaling pathways mediated by the Insulin-like Growth Factor 1 Receptor (IGF-1R). While lapatinib's main inhibitory effects are directed at the ErbB receptors, research indicates that crosstalk and compensatory mechanisms involving IGF-1R can impact the effectiveness of lapatinib, particularly in the context of therapeutic resistance.

Studies have identified the IGF-1R pathway as a potential contributor to lapatinib unresponsiveness in certain cancers, such as HER2-positive gastric cancer. Activation of bypass receptor tyrosine kinases, including IGF-1R, can attenuate lapatinib-induced apoptosis and suppression of cell motility. This occurs mechanistically through the restimulation of shared downstream signaling pathways, such as AKT and ERK. aacrjournals.org

Research in trastuzumab-resistant breast cancer cells has explored the distinct roles of ErbB3 and IGF-1R signaling in modulating lapatinib sensitivity. While ErbB3 signaling appears critical for resistance to both trastuzumab and lapatinib primarily through the PI3K/Akt pathway, IGF-1R-initiated Src activation has been shown to contribute to trastuzumab resistance without significantly affecting lapatinib sensitivity in these specific models. nih.govoncotarget.com However, another study suggested that the heterotrimerization of ErbB2, ErbB3, and IGF-1R might contribute to lapatinib resistance in trastuzumab-resistant breast cancer cells. aacrjournals.org

The interplay between lapatinib and IGF-1R signaling is further highlighted in studies investigating combination therapies. In esophageal squamous cell carcinoma (ESCC) cells, the combination of lapatinib with an IGF-1R inhibitor (linsitinib) demonstrated enhanced antitumor efficacy compared to either agent alone. This suggests that compensatory activation of the IGF-1R pathway can occur when EGFR/HER2 signaling is inhibited by lapatinib, and dual inhibition may be necessary to overcome this. mdpi.comresearchgate.netnih.govresearchgate.net While the combination of gefitinib (another EGFR inhibitor) and linsitinib (B1684704) showed a stronger inhibitory effect on EGFR/HER2 and IGF-1R signaling pathways in some ESCC cells, the combination of lapatinib and linsitinib also demonstrated synergistic effects on proliferation, cell cycle arrest, apoptosis, invasion, and migration. mdpi.comresearchgate.netnih.gov

Preclinical studies have also investigated the combination of lapatinib with dual IGF-1R/Insulin (B600854) Receptor (IR) inhibitors. In HER2/IGF-1R double-positive breast cancer cell lines, a dual IGF-1R/IR inhibitor (KW-2450) showed a strong synergistic effect with lapatinib, leading to enhanced caspase-3/7 activation and a remarkable inhibition of Akt phosphorylation, which was not observed with either agent alone. aacrjournals.orgresearchgate.net This suggests that simultaneously targeting both HER2 and IGF-1R/IR pathways can more effectively suppress downstream signaling and enhance anti-tumor effects in specific contexts.

Protein array analyses have indicated that lapatinib treatment can be associated with changes in IGF-1R, in addition to its primary targets EGFR and HER2. These changes, alongside effects on downstream molecules like Akt, GSK3, p27, p53, and cyclin D1, are presumed to contribute to impaired proliferation, apoptosis, or cell-cycle arrest. nih.gov

The complexity of IGF signaling, including its crosstalk with the insulin receptor and the formation of hybrid receptors, further influences how lapatinib's effects on IGF-1R signaling manifest. bioscientifica.comiiarjournals.org IGF-1R can also interact with other cellular components like integrins, influencing cell adhesion and potentially contributing to resistance mechanisms. frontiersin.org

While lapatinib's direct inhibitory effect on IGF-1R tyrosine kinase activity is not its primary mechanism of action, the intricate network of receptor tyrosine kinase signaling pathways means that modulating EGFR and HER2 can indirectly influence IGF-1R signaling, and vice versa. IGF-1R activation can serve as a bypass mechanism conferring resistance to HER2-targeted therapies like lapatinib. aacrjournals.orgresearchgate.netoncotarget.com Therefore, understanding the modulation of IGF-1R signaling by lapatinib, particularly in the context of resistance and combination therapies, is crucial for optimizing therapeutic strategies.

Research Findings on Lapatinib and IGF-1R Signaling

Here is a summary of research findings related to Lapatinib's interaction with IGF-1R signaling:

Study ContextKey Finding Related to IGF-1R and LapatinibDownstream Pathways Affected (if specified)Citation
HER2-positive gastric cancer cellsIGF-1R activation mediates lapatinib unresponsiveness by restimulating AKT and ERK signaling.AKT, ERK aacrjournals.org
Trastuzumab-resistant breast cancer cellsIGF-1R-initiated Src activation contributes to trastuzumab resistance but does not significantly affect lapatinib sensitivity.Src (primarily), less effect on Akt nih.govoncotarget.com
Trastuzumab-resistant breast cancer cellsHeterotrimerization of ErbB2, ErbB3, and IGF-1R may contribute to lapatinib resistance.PI3K/Akt, Src aacrjournals.org
Esophageal Squamous Cell Carcinoma (ESCC) cellsCombination of lapatinib and IGF-1R inhibitor (linsitinib) shows synergistic antitumor effects, suggesting compensatory IGF-1R activation.EGFR, HER2, IGF-1R, AKT, ERK mdpi.comnih.gov
HER2/IGF-1R double-positive breast cancer cellsCombination of lapatinib and dual IGF-1R/IR inhibitor (KW-2450) shows synergistic effects, including enhanced Akt inhibition.Akt, Caspase-3/7 aacrjournals.orgresearchgate.net
Mammary cancer (rat model)Lapatinib treatment associated with changes in IGF-1R levels and downstream signaling molecules.Akt, GSK3, p27, p53, cyclin D1 nih.gov
NCI-N87 gastric cancer cellsActivity of the IGF signal transduction pathway confers lapatinib resistance.Not specified in detail oncotarget.com
Rhabdomyosarcoma cells resistant to IGF-1R inhibitorLapatinib cooperates with IGF-1R inhibitor to reduce p-IGF-1R and inhibit cell growth, suggesting IGF-1R/HER2 complex involvement.p-IGF-1R, p-HER2 aacrjournals.org

Cellular Responses to Lapatinib Exposure in Preclinical Models

Antineoplastic Activity in Cell Culture and Xenograft Models

Lapatinib (B449) exhibits antineoplastic activity in a variety of preclinical models, primarily through inhibiting cell proliferation and tumor growth.

Inhibition of Cellular Proliferation

Lapatinib has shown concentration-dependent antiproliferative activity in numerous cancer cell lines, particularly those overexpressing HER2 and EGFR mdpi.comnih.govaacrjournals.org. Studies in HER2-overexpressing breast cancer cell lines, such as BT474 and UACC-812, have reported low half maximal inhibitory concentration (IC50) values, indicating high sensitivity mdpi.comaacrjournals.org. For instance, the IC50 for growth inhibition in lapatinib-treated Huh7, HepG2, and HA22T hepatoma cells was approximately 2.11, 3.42, and 4.85 μM, respectively oncotarget.com. In a panel of human breast cancer cell lines, IC50 values ranged widely from 0.010 μmol/L to 18.6 μmol/L, with sensitivity correlating significantly with HER2 expression aacrjournals.org. Lapatinib has also been shown to inhibit proliferation in endometrial cancer cell lines, with IC50 values varying significantly between lines, ranging from 0.052 μM in HER2-overexpressing cells to 10.9 μM in cells with low HER2 and EGFR expression nih.gov. In triple-negative breast cancer cell lines like HCC 1937, MDA-MB-468, and MDA-MB-231, lapatinib demonstrated an anti-proliferative effect nih.gov. Furthermore, lapatinib reduced proliferation in HER2-positive ductal carcinoma in situ (DCIS) cell lines and primary DCIS acini nih.gov.

Here is a table summarizing some reported IC50 values for lapatinib in various cancer cell lines:

Cell Line TypeCell Line(s)IC50 Range (μM)Reference
HepatomaHuh7, HepG2, HA22T2.11 - 4.85 oncotarget.com
Breast Cancer (HER2-overexpressing)BT474, UACC-812, others< 0.160 - 18.6 mdpi.comaacrjournals.org
Endometrial CancerUSPC2, MFE296, others0.052 - 10.9 nih.gov
Triple-Negative Breast CancerHCC 1937, MDA-MB-468, MDA-MB-231Not specified nih.gov
DCIS (HER2-positive)SUM225, primary DCIS aciniNot specified nih.gov
Pediatric Cancer PanelVarious (23 cell lines)4.23 - >10.0 nih.gov

Dose-Dependent Growth Inhibition in Tumor Xenografts

In addition to its effects in cell culture, lapatinib has demonstrated dose-dependent growth inhibition in various tumor xenograft models mdpi.com. Studies using human tumor xenografts derived from cell lines such as BT474 (breast cancer), GEO (colon cancer), and HN5 (head and neck cancer) have shown that lapatinib effectively reduces tumor volume in a dose-dependent manner mdpi.compor.hu. For example, in a human hepatocellular carcinoma xenograft model using HepG2 cells, oral administration of 100 or 200 mg/kg lapatinib for three weeks effectively reduced tumor volumes in a dose-dependent manner compared to the vehicle control oncotarget.com. In HER2-amplified gastric cancer xenograft models, lapatinib also exhibited concentration-dependent antiproliferative activity nih.gov. The combination of lapatinib with other agents, such as tamoxifen (B1202) in estrogen receptor-positive, tamoxifen-resistant breast cancer xenografts or S-1 in pancreatic cancer xenografts, has also shown enhanced growth inhibition aacrjournals.orgnih.gov.

Induction of Programmed Cell Death (Apoptosis)

Lapatinib is known to induce apoptosis in various cancer cell lines, contributing to its antineoplastic effects nih.govdovepress.comd-nb.info. This induction involves the regulation of key proteins and the activation of specific signaling pathways.

Regulation of Pro- and Anti-Apoptotic Protein Expression

Lapatinib influences the balance between pro- and anti-apoptotic proteins. Studies have shown that lapatinib can increase the expression of pro-apoptotic proteins like BIM (BCL2 interacting mediator of cell death) and Bax, while decreasing the levels of anti-apoptotic proteins such as survivin and Bcl-2 mdpi.comnih.govresearchgate.net. Cleavage of PARP (poly ADP-ribose polymerase), Caspase-3, and Caspase-9, markers of apoptosis execution, has also been observed following lapatinib treatment in various cell lines, including acute promyelocytic leukemia (NB4) cells and triple-negative breast cancer cells nih.govnih.govaacrjournals.org. The intrinsic apoptosis pathway, regulated by the BCL-2 protein family members including MCL-1, Bcl-2, and Bax, is implicated in lapatinib resistance in preclinical studies d-nb.infomdpi.com. Lapatinib-induced apoptosis in chronic myelogenous leukemia K562 cells was accompanied by a decrease in mitochondrial transmembrane potential and was attenuated by a pancaspase inhibitor, indicating a mitochondria-mediated and caspase-dependent pathway plos.org.

Here is a table summarizing the observed effects of lapatinib on key apoptotic proteins:

ProteinTypeObserved Effect of Lapatinib ExposureRelevant Studies
BIMPro-apoptoticIncreased expression mdpi.comresearchgate.netpnas.org
BaxPro-apoptoticIncreased expression nih.gov
survivinAnti-apoptoticDecreased levels mdpi.comdovepress.comresearchgate.net
MCL-1Anti-apoptoticIncreased levels (in some studies), implicated in resistance mdpi.comd-nb.infopnas.org
Bcl-2Anti-apoptoticDecreased levels nih.govresearchgate.netpnas.orgspandidos-publications.com
Cleaved PARPApoptosis markerIncreased levels/fragmentation nih.govresearchgate.netspandidos-publications.comaacrjournals.org
Cleaved Caspase-3Apoptosis markerIncreased levels nih.govaacrjournals.orgspandidos-publications.com
Cleaved Caspase-9Apoptosis markerIncreased levels nih.gov

Involvement of Specific Signaling Pathways in Apoptosis Induction

Lapatinib's induction of apoptosis is closely linked to its inhibition of key signaling pathways downstream of EGFR and HER2. Inhibition of the PI3K/Akt and MAPK (ERK1/2) pathways is a primary mechanism by which lapatinib promotes apoptosis mdpi.comaacrjournals.orgnih.gov. By blocking the phosphorylation and activation of Akt and ERK, lapatinib disrupts pro-survival signals, thereby favoring apoptotic cell death mdpi.comaacrjournals.orgaacrjournals.orgaacrjournals.org. In acute promyelocytic leukemia NB4 cells, lapatinib increased the levels of phospho-p38 MAPK and phospho-JNK, while decreasing phospho-Akt levels, suggesting the involvement of these pathways in apoptosis induction nih.gov. The p38 inhibitor PD169316 partially blocked lapatinib-induced proliferation inhibition and apoptosis in these cells nih.gov. Lapatinib has also been shown to induce apoptosis in triple-negative breast cancer cells by inhibiting the CIP2A/PP2A/p-Akt signaling pathway nih.gov. Furthermore, lapatinib's effects on apoptosis can be influenced by other pathways, such as the IGF-I receptor pathway, particularly in trastuzumab-resistant breast cancer cells dovepress.comaacrjournals.org. The Wnt/Beta-catenin signaling pathway has also been implicated in lapatinib resistance, with Beta-catenin knockdown increasing lapatinib-induced apoptosis in resistant cells dovepress.com.

Cell Cycle Progression Modulation and Arrest

Lapatinib impacts cell cycle progression, often leading to cell cycle arrest, which contributes to its growth inhibitory effects nih.govaacrjournals.orgspandidos-publications.com. Studies have shown that lapatinib can induce G1 cell cycle arrest in sensitive cell lines nih.govnih.govaacrjournals.orgspandidos-publications.com. This arrest is associated with changes in cell cycle regulatory proteins, such as a decrease in cyclin D1 and an increase in the cyclin-dependent kinase inhibitor p27 flybase.orgaacrjournals.orgaacrjournals.org. In some contexts, lapatinib has also been reported to induce S phase arrest, as observed in acute promyelocytic leukemia NB4 cells nih.govresearchgate.net. The modulation of cell cycle progression by lapatinib is a significant factor in its ability to inhibit the proliferation of cancer cells.

Here is a table summarizing the observed effects of lapatinib on the cell cycle:

Cell Cycle PhaseObserved Effect of Lapatinib ExposureRelevant Studies
G1Arrest aacrjournals.orgnih.govnih.govaacrjournals.orgspandidos-publications.com
SArrest nih.govresearchgate.net

G0/G1 Phase Cell Cycle Arrest

Lapatinib has been shown to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines. This arrest prevents cells from progressing into the DNA synthesis phase (S phase), thereby inhibiting proliferation. Studies in human bladder cancer cells treated with lapatinib-loaded nanocapsules observed an accumulation of cells in the G0/G1 phase. frontiersin.org Similarly, lapatinib treatment led to G1 arrest in HER2-amplified gastric cancer cell lines. aacrjournals.org In HER2-overexpressing breast cancer cells, lapatinib treatment for 24 hours resulted in a decrease in the percentage of cells in the G1 phase and a concomitant increase in cells with sub-2N DNA content, consistent with G1 arrest. researchgate.netaacrjournals.org Lapatinib-induced G1 cell cycle arrest has also been observed in uveal melanoma cell lines. jcancer.org

S Phase Cell Cycle Arrest

While G0/G1 arrest is a common effect, some studies have reported lapatinib inducing cell cycle arrest in the S phase. In acute promyelocytic leukemia (APL) NB4 cells, lapatinib treatment at concentrations of 15 and 20 µM dramatically increased the percentage of cells in the S phase. nih.gov In contrast, other studies in breast cancer and uveal melanoma cell lines showed a reduction in the percentage of cells in S phase or no significant change following lapatinib treatment, correlating with G0/G1 arrest. jcancer.orgresearchgate.netaacrjournals.org

Regulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27Kip1)

Lapatinib's effect on the cell cycle is often mediated through the regulation of cyclin-dependent kinase inhibitors (CDKIs), particularly p21 and p27Kip1. Studies have shown that lapatinib can upregulate the expression of p27Kip1. nih.govnih.govnih.gov This upregulation contributes to G1 cell cycle arrest. Lapatinib-induced upregulation of p27Kip1 can occur through both transcriptional and post-translational mechanisms. nih.gov Specifically, lapatinib treatment has been shown to increase FOXO3a expression, leading to enhanced p27Kip1 transcription. nih.gov Additionally, lapatinib can increase p27Kip1 stability by regulating its phosphorylation, such as decreasing phosphorylation at Thr187. nih.gov Lapatinib-loaded nanocapsules were also observed to up-regulate p21 expression levels in bladder cancer cells, which can inhibit cyclin-dependent kinases and negatively regulate cell cycle progression. frontiersin.org

Impact on Cyclin/CDK Complexes (e.g., Cyclin D1, CDK4, CDK6)

Lapatinib influences the activity of cyclin/CDK complexes, which are key regulators of cell cycle progression. CDK4 and CDK6 form complexes with D-type cyclins (Cyclin D1, D2, D3) and are active in the G1 phase, promoting the transition to S phase by phosphorylating the retinoblastoma protein (pRb). frontiersin.orgmdpi.com Preclinical studies indicate that lapatinib can lead to a reduction in Cyclin D1 levels. aacrjournals.org Deregulation of Cyclin D1 and CDK4/6 activity has been linked to resistance to HER2-targeted therapies, and inhibiting CDK4/6 has shown effectiveness in blocking proliferation in such models. researchgate.netnih.gov Lapatinib, by affecting pathways upstream of Cyclin D/CDK4/6, can impact this critical cell cycle machinery. frontiersin.org

Inhibition of Cellular Migration and Invasion

Lapatinib has demonstrated the ability to inhibit cellular migration and invasion in various preclinical cancer models. In breast cancer cell lines, lapatinib inhibited cell migration. nih.govoup.com Studies in uveal melanoma cell lines showed that lapatinib significantly decreased migration rates in scratch-wound healing assays and potently inhibited invasion in Matrigel invasion assays. jcancer.org Lapatinib has also been reported to significantly reduce the migration and invasion abilities of osteosarcoma cells in vitro. researchgate.net This inhibition of migration and invasion suggests a potential role for lapatinib in suppressing metastasis. jcancer.orgsciencerepository.org

Modulation of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, facilitating migration and invasion. sciencerepository.orgoncotarget.com Preclinical studies suggest that lapatinib can modulate EMT. Lapatinib has been reported to inhibit the cellular EMT program in multiple cancers. researchgate.net Resistance to lapatinib in some breast cancer cell lines has been associated with EMT. oncotarget.commdpi.com Targeting EMT-associated kinases may offer strategies to overcome resistance to HER2-targeted drugs like lapatinib. oncotarget.com The combination of lapatinib with other agents, such as vorinostat, has been shown to reduce EMT markers in preclinical studies. sciencerepository.org

Mechanisms of Lapatinib Resistance in Preclinical Contexts

Acquired Resistance Mechanisms

Acquired resistance occurs when cancer cells that were initially sensitive to lapatinib (B449) develop mechanisms to evade its effects after prolonged exposure. frontiersin.org A primary mechanism of acquired resistance is the activation of compensatory signaling pathways that bypass the lapatinib-induced blockade of HER2. f1000research.comaacrjournals.org

Upon sustained inhibition of the HER2 pathway by lapatinib, cancer cells can adapt by rerouting survival signals through alternative pathways. aacrjournals.org This bypass signaling allows the cells to restore downstream proliferation and anti-apoptotic signals, rendering lapatinib ineffective. researchgate.net The most frequently implicated bypass pathways in preclinical models of acquired lapatinib resistance are the PI3K/AKT and MAPK cascades. researchgate.net

The PI3K/AKT pathway is a critical downstream effector of HER2 signaling, and its reactivation is a central mechanism of acquired resistance to lapatinib. researchgate.netaacrjournals.org Despite effective inhibition of HER2 phosphorylation by lapatinib, resistant cells often exhibit restored or even hyperactivated AKT signaling, indicated by sustained phosphorylation of AKT (p-AKT). researchgate.netaacrjournals.org This reactivation can occur through several genetic and non-genetic events.

PTEN Loss: The tumor suppressor PTEN functions as a negative regulator of the PI3K/AKT pathway. nih.gov Loss of PTEN function, either through mutation or deletion, leads to hyperactivation of PI3K signaling. nih.govresearchgate.net In preclinical models, the loss of PTEN has been demonstrated to confer resistance to lapatinib by maintaining downstream AKT activation, thereby circumventing the effects of HER2 inhibition. nih.gov Studies have shown that low PTEN expression levels are associated with resistance to lapatinib and trastuzumab. nih.gov This PI3K pathway activation from PTEN loss promotes dependency on the MAPK pathway as well. pnas.org

PIK3CA Mutation: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA are common in breast cancer and are a well-established mechanism of lapatinib resistance. aacrjournals.orgnih.gov Hotspot mutations, such as E545K and H1047R, lead to constitutive activation of the PI3K enzyme, resulting in persistent downstream signaling to AKT irrespective of upstream HER2 status. nih.govnih.gov Cells harboring these mutations can bypass lapatinib's inhibitory effects. nih.gov Furthermore, acquired resistance can arise from the upregulation of an existing PIK3CA mutant protein or the acquisition of a secondary PIK3CA mutation. aacrjournals.org

AKT Hyperactivation: Ultimately, events like PTEN loss and PIK3CA mutations converge on the hyperactivation of AKT. nih.gov In lapatinib-resistant cells, AKT phosphorylation (p-AKT at Ser473) is consistently maintained or recovered despite the continued suppression of HER2 activity. researchgate.netaacrjournals.org This sustained p-AKT level is considered a hallmark of resistance, as it directly promotes cell survival and proliferation, counteracting the therapeutic goal of lapatinib. researchgate.net

Table 2: Preclinical Evidence of PI3K/AKT Pathway Reactivation in Acquired Lapatinib Resistance
MechanismSpecific AlterationCell Line ModelKey FindingReference
PTEN LossshRNA-mediated PTEN suppressionBT474Loss of PTEN function led to deregulation of lapatinib sensitivity. nih.gov
PIK3CA MutationEctopic expression of E545K and H1047R mutantsBT474Dominant activating mutations conferred resistance to lapatinib. nih.gov
PIK3CA MutationIncreased mutant p110α protein; additional E542K mutationBT474, UACC893Enhanced PI3K signaling through p110α upregulation and/or new mutation caused resistance. aacrjournals.org
AKT HyperactivationRecovery of AKT phosphorylation (p-AKT Ser473)BT-474, SKBR-3, HCC1954, etc.Resistant cells consistently showed recovery of PI3K-Akt activity despite HER2 inhibition. researchgate.netaacrjournals.org

Alongside the PI3K/AKT axis, the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS-RAF-MEK-ERK pathway) is another crucial signaling cascade downstream of HER2. researchgate.net In some models of acquired resistance, lapatinib-resistant cells maintain ERK activity (indicated by p-ERK) even with effective HER2 blockade. researchgate.net This reactivation suggests that, similar to the PI3K pathway, MAPK signaling can be engaged as a compensatory mechanism. researchgate.net Loss of tumor suppressors like neurofibromin 1 (NF1) or the presence of activating mutations in pathway components such as KRAS or BRAF can promote resistance to HER2 inhibitors by reactivating the MAPK pathway. researchgate.net In some contexts, PTEN loss can also promote a dependency on the MAPK pathway, highlighting the crosstalk between these two major resistance axes. pnas.org

Compensatory Pathway Activation and Bypass Signaling

Upregulation or Activation of Alternative Receptor Tyrosine Kinases (e.g., MET, AXL, HER3, IGF-1R, RON, SRC-family kinases)

A primary mechanism of acquired resistance to lapatinib involves the activation of compensatory signaling pathways that bypass the need for HER2 activity. oaepublish.com Cancer cells can achieve this by upregulating or activating other receptor tyrosine kinases (RTKs), thereby restoring downstream signaling cascades like PI3K/Akt and MAPK, which are crucial for cell survival and proliferation. researchgate.netnih.gov

MET: The MET receptor, activated by its ligand hepatocyte growth factor (HGF), has been identified as a key mediator of lapatinib resistance in HER2-amplified gastric cancer cells. nih.gov Activation of MET can rescue cells from lapatinib-induced growth inhibition by re-stimulating downstream AKT and ERK pathways. nih.gov This rescue effect can be abrogated by specific MET inhibitors, highlighting the dependence of the resistant cells on this alternative pathway. nih.gov

AXL: Overexpression of the AXL receptor tyrosine kinase is another common mechanism of resistance. oaepublish.com AXL activation can promote proliferative cues, allowing cancer cells to survive despite the inhibition of HER2 by lapatinib. oaepublish.com

HER3: The HER3 receptor is a preferred dimerization partner for HER2. unc.edu A significant mechanism of lapatinib resistance is the transcriptional and post-translational upregulation of HER3. unc.edu This increased HER3 expression can lead to the formation of HER2/HER3 heterodimers, which sustains signaling and circumvents the inhibitory effects of lapatinib. oaepublish.com In some models of acquired lapatinib resistance, this is mediated by increased levels of the HER3 ligand heregulin, leading to persistent PI3K signaling. mdpi.com

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) can also contribute to resistance. oaepublish.comunc.edu Activation of IGF-1R signaling can dimerize with HER2 or activate parallel survival pathways, thereby compensating for the loss of HER2 signaling. oaepublish.combohrium.com Studies have identified IGF-1R as a driver of the adaptive signaling networks responsible for lapatinib resistance. unc.edu

RON and SRC-family kinases: Other kinases, including RON (Recepteur d'Origine Nantais) and non-receptor SRC-family kinases (SFKs), are also implicated. nih.gov SFKs can interact with multiple RTKs, including the HER family, IGF-1R, and MET, to modulate cell growth and survival pathways. nih.govnih.gov In lapatinib-resistant cells, SRC activation can become dependent on EGFR rather than HER2 signaling, representing a shift in the signaling network. nih.govresearchgate.net

The following table summarizes key alternative RTKs and their role in lapatinib resistance.

KinaseRole in ResistanceDownstream Pathways ActivatedReferences
MET Compensatory signaling upon HGF stimulation.PI3K/Akt, MAPK/ERK nih.gov
AXL Overexpression promotes proliferative signals.PI3K/Akt/mTOR oaepublish.com
HER3 Upregulation allows sustained HER2/HER3 signaling.PI3K/Akt oaepublish.comunc.edumdpi.com
IGF-1R Activation of parallel survival pathways.PI3K/Akt, MAPK/ERK oaepublish.comunc.edubohrium.com
SRC Interacts with RTKs to modulate survival signals.PI3K/Akt, STAT3 unc.edunih.govresearchgate.net

Alterations in HER2 Expression and Signaling Dynamics

Modifications to the direct target of lapatinib, the HER2 receptor itself, represent a second major category of resistance mechanisms. These alterations can prevent drug binding, reduce target availability, or render the receptor constitutively active.

In some preclinical models, cells adapt to long-term lapatinib treatment by downregulating the expression of the HER2 receptor. mdpi.com In HER2-overexpressing breast cancer cell lines, siRNA-mediated knockdown of HER2 was shown to induce resistance to lapatinib. researchgate.net This suggests that while HER2 is the initial driver of oncogenesis, resistant cells can evolve to become less dependent on it, relying instead on the alternative signaling pathways described previously.

Somatic mutations within the kinase domain of HER2 can confer resistance by altering the conformation of the ATP-binding pocket, thereby reducing the binding affinity of lapatinib. nih.gov Most of these mutations are found in exons 19 and 20. nih.gov

Key lapatinib-resistance mutations include:

L755S: This is one of the most common HER2 mutations associated with lapatinib resistance. nih.govnih.gov The L755S mutation stabilizes the active conformation of the HER2 kinase, which is unfavorable for lapatinib binding. nih.govnih.gov Preclinical studies have shown that expression of the L755S variant is sufficient to significantly decrease sensitivity to lapatinib. researchgate.net

T798I: This "gatekeeper" mutation, analogous to the T790M mutation in EGFR, is located in the hinge region of the ATP-binding site and can cause resistance through steric hindrance that reduces drug binding. nih.govnih.gov

Other Mutations: Several other mutations, such as L755P, K753I, and V842I, have also been reported to confer resistance to lapatinib in preclinical models. nih.govplos.org

The table below details specific HER2 mutations and their impact on lapatinib sensitivity.

MutationLocation (Domain)Mechanism of ResistanceReferences
L755S Tyrosine KinaseStabilizes active kinase conformation, unfavorable for lapatinib binding. nih.govnih.govnih.govresearchgate.net
T798I Tyrosine Kinase (Gatekeeper)Steric hindrance reduces drug binding to the ATP pocket. nih.govnih.gov
K753I Tyrosine KinaseConfers resistance, though the precise mechanism is less defined. nih.gov
V842I Tyrosine KinaseAssociated with resistance to lapatinib. nih.gov
Constitutive HER2 Activation

Constitutive activation of the HER2 receptor or its downstream signaling pathways can override the inhibitory effects of lapatinib. This can occur through various mechanisms, including the formation of HER2-containing homo- and heterodimers that are less sensitive to inhibition. For instance, the Δ16HER2 variant, which lacks exon 16, is a splice variant that forms constitutively active homodimers, leading to enhanced signaling and resistance. nih.gov Furthermore, reactivation of the HER2 signaling pathway, despite the presence of the drug, has been observed in cell lines with acquired resistance. nih.govaacrjournals.org This sustained signaling can protect cells from lapatinib-mediated apoptosis. dcu.ie

Tumor Microenvironment (TME)-Mediated Resistance

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, which can profoundly influence therapeutic response.

Role of Extracellular Matrix (ECM) Rigidity and Mechanotransduction (YAP/TAZ)

The physical properties of the TME, particularly the stiffness of the extracellular matrix (ECM), have been shown to modulate the response to lapatinib. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov Preclinical studies have established that increased ECM rigidity can confer resistance to lapatinib in HER2-amplified breast cancer cells. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov The antiproliferative efficacy of lapatinib is inversely proportional to the elastic modulus of the substrate on which the cancer cells are grown. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov

This mechanotransduction of resistance is mediated by the Hippo pathway effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ). escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.govresearchgate.net On stiffer matrices, YAP and TAZ translocate from the cytoplasm to the nucleus, where they act as transcriptional co-activators, driving the expression of genes that promote proliferation and survival. molbiolcell.org The activation of YAP/TAZ in response to increased ECM stiffness has been shown to be necessary for modulus-dependent lapatinib resistance. molbiolcell.orgresearchgate.net Preclinical experiments using siRNA to knockdown YAP and TAZ, or small molecule inhibitors like verteporfin to disrupt the YAP-TEAD interaction, have successfully eliminated this stiffness-mediated resistance. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov Furthermore, in vivo studies have shown that reducing YAP levels can slow tumor growth and enhance sensitivity to lapatinib. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov

Table 3: Key Components in Mechanotransduction-Mediated Lapatinib Resistance

Component Role Impact on Lapatinib Efficacy
Increased ECM Rigidity Biophysical cue from the TME Promotes resistance. escholarship.orgmolbiolcell.orgmolbiolcell.orgnih.gov
YAP/TAZ Mechanosensitive transcriptional co-activators Nuclear translocation and activation drive resistance. molbiolcell.orgresearchgate.net

| Verteporfin | Small molecule inhibitor of YAP-TEAD interaction | Eliminates modulus-dependent resistance. molbiolcell.org |

Contribution of Cancer-Associated Fibroblasts (CAFs) and Secreted Soluble Factors (e.g., HGF, NRG1β)

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and are known to contribute to therapeutic resistance through paracrine signaling. nih.govsemanticscholar.orgcnrs.fr CAFs secrete a variety of soluble factors, including growth factors, that can activate alternative signaling pathways in cancer cells, thereby bypassing the inhibitory effects of targeted therapies like lapatinib.

Preclinical research has identified hepatocyte growth factor (HGF) and neuregulin 1β (NRG1β) as key CAF-secreted factors that mediate lapatinib resistance. nih.govresearchgate.net HGF, the ligand for the MET receptor tyrosine kinase, can rescue HER2-amplified breast cancer cells from lapatinib-induced growth inhibition. researchgate.net The activation of MET signaling by HGF provides an alternative pro-survival signal that circumvents the need for HER2 activity. researchgate.net Similarly, NRG1β, a ligand for HER3, can also drive resistance to lapatinib. nih.gov By binding to and activating HER3, NRG1β can promote the formation of HER2-HER3 heterodimers or HER3 homodimers, which can reactivate downstream signaling pathways like PI3K/Akt, even in the presence of lapatinib. The secretion of these factors by CAFs creates a protective niche for cancer cells, reducing their dependence on the HER2 pathway and limiting the efficacy of lapatinib.

Influence of Immunosuppressive TME Components

The immune landscape of the tumor microenvironment can also influence the response to targeted therapies. An immunosuppressive TME, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages, can promote tumor progression and may contribute to therapeutic resistance. researchgate.netnih.govresearchgate.net These immune cells create a milieu that fosters cancer cell survival and proliferation through the secretion of various cytokines and growth factors, and by suppressing anti-tumor immune responses. nih.govresearchgate.net

While direct preclinical studies exhaustively detailing the influence of specific immunosuppressive cell populations on lapatinib resistance are limited, it is plausible that the pro-tumorigenic factors secreted by these cells could activate survival pathways in cancer cells, similar to those activated by CAFs. For example, cytokines like IL-6 and TGF-β, which can be produced by various immunosuppressive cells, are known to promote resistance to cancer therapies. semanticscholar.org Furthermore, by dampening cytotoxic T-cell responses, an immunosuppressive TME may allow cancer cells that would otherwise be eliminated to persist and develop other resistance mechanisms. The interplay between targeted therapies like lapatinib and the immune microenvironment is an area of active investigation, with the understanding that modulating the immune context may be a viable strategy to overcome drug resistance. nih.gov

Table 4: Mentioned Compounds

Compound Name
Lapatinib
Verteporfin

Metabolic Reprogramming and Adaptations

Acquired resistance to Tykerb (lapatinib) in preclinical models of HER2-positive breast cancer is frequently associated with profound metabolic reprogramming, enabling cancer cells to survive and proliferate despite targeted therapy. This adaptation involves a shift in reliance on different energy sources and metabolic pathways, most notably affecting glucose and glutamine metabolism.

One of the key metabolic adaptations observed in lapatinib-resistant cells is an increased dependence on glycolysis. Studies have shown that lapatinib-resistant breast cancer cells exhibit higher rates of glycolysis compared to their sensitive parental counterparts, indicating a greater utilization of glucose. This "glycolytic addiction" is not merely an increase in glucose uptake but involves an extensive, phosphorylation-mediated reprogramming of glycolytic activity. This suggests that post-translational modifications of glycolytic enzymes play a crucial role in sustaining the altered metabolic state of resistant cells.

Furthermore, lapatinib-resistant cells demonstrate metabolic flexibility by shunting glucose from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP). This metabolic shift results in increased production of NADPH, which is critical for quenching reactive oxygen species (ROS) and mitigating oxidative stress, a common consequence of cellular damage induced by therapies like lapatinib.

In addition to altered glucose metabolism, reprogramming of glutamine metabolism is another significant feature of lapatinib resistance. Research has highlighted the role of the estrogen-related receptor alpha (ESRRA) in mediating these metabolic adaptations. In lapatinib-resistant cells, mTOR-dependent re-expression of ESRRA drives an increase in glutamine metabolism, providing an alternative energy source and biosynthetic precursors for cell growth and survival.

The table below summarizes key preclinical findings on metabolic reprogramming in lapatinib resistance.

Cell Line ModelKey Metabolic AlterationAssociated Molecular ChangesReference
SKBR3-RIncreased glucose deprivation response network expressionActivation of compensatory networks
BT-474 (Lapatinib-resistant)Phosphorylation-mediated reprogramming of glycolysisWidespread changes in corresponding metabolites
HER2+ Breast Cancer ModelsIncreased glutamine metabolismmTOR-dependent ESRRA re-expression

Autophagy Induction as a Survival Mechanism

Autophagy, a cellular process of self-digestion and recycling of cellular components, has been identified as a critical survival mechanism for cancer cells under therapeutic stress, including treatment with lapatinib. In the context of HER2-positive breast cancer, preclinical studies have demonstrated that lapatinib can induce autophagy, which in turn can contribute to the development of resistance.

In lapatinib-resistant breast cancer cell lines, an increase in autophagosome formation has been observed. This elevated autophagic activity is believed to facilitate cell survival by providing essential nutrients and energy during periods of stress induced by the drug. The inhibition of autophagy in these resistant cells has been shown to re-sensitize them to lapatinib, highlighting the pro-survival role of this process in the context of drug resistance.

The relationship between lapatinib and autophagy is complex. While lapatinib-induced autophagy can be a protective mechanism for cancer cells, some studies suggest that the induction of autophagy through other means might have anti-tumor effects. For instance, the dual EGFR/HER2 tyrosine kinase inhibitor activity of lapatinib has been shown to disrupt the interaction between HER2 and Beclin 1, a key regulator of autophagy, leading to an increase in autophagic activity. However, another study concluded that this lapatinib-induced autophagy contributed to therapeutic resistance in HER2-positive breast cancer cells. This was based on the finding that knocking down Beclin 1 increased apoptosis in cells that were pre-selected for lapatinib resistance.

The table below outlines preclinical studies demonstrating the role of autophagy in lapatinib resistance.

Cell Line ModelObservationImplicationReference
Lapatinib-resistant breast cancer cellsIncreased autophagosome formationAutophagy facilitates cell survival
HER2-positive breast cancer cellsInhibition of autophagy re-sensitizes cells to lapatinibTargeting autophagy may overcome resistance
BT-474, SK-BR3, MDA-MB-361Lapatinib disrupts HER2/Beclin 1 binding and increases autophagyComplex role of autophagy in lapatinib response

Defects in Cell Cycle Regulatory Control (e.g., Upregulation of Cyclin D-CDK4/6 complex)

A common feature of acquired resistance to HER2-targeted therapies, including lapatinib, is the dysregulation of cell cycle control, which allows cancer cells to bypass the anti-proliferative effects of the drug. Preclinical studies have consistently shown that in lapatinib-resistant models, the control of Cyclin D1 is deregulated.

In sensitive HER2-positive breast cancer cells, lapatinib treatment leads to the downregulation of signaling pathways such as the ERK pathway, which in turn suppresses the expression of Cyclin D1. However, in resistant cells, ERK activity and subsequent Cyclin D1 expression become uncoupled from HER2 signaling, meaning they are no longer inhibited by lapatinib. This sustained expression of Cyclin D1, in complex with its partner cyclin-dependent kinases 4 and 6 (CDK4/6), leads to the phosphorylation of the retinoblastoma (RB) protein. Phosphorylated RB releases the E2F transcription factor, allowing for the transcription of genes required for the G1/S phase transition and continued cell proliferation.

This reliance of lapatinib-resistant cells on the Cyclin D-CDK4/6 axis presents a therapeutic vulnerability. Preclinical models of acquired lapatinib resistance have demonstrated sensitivity to CDK4/6 inhibitors. The use of CDK4/6 inhibitors in these models effectively blocks proliferation by targeting this key resistance pathway. Furthermore, combination studies have shown an additive therapeutic effect when CDK4/6 inhibitors are used together with lapatinib, without antagonizing lapatinib-induced cell death.

The following table summarizes preclinical findings related to cell cycle dysregulation in lapatinib resistance.

Cell Line ModelKey FindingTherapeutic ImplicationReference
SKBR3 and HER2/MCF10A (Lapatinib-resistant clones)Uncoupling of ERK activity and Cyclin D1 expression from HER2 signalingResistant cells are sensitive to CDK4/6 inhibitors
Multiple lapatinib-resistant modelsPotent cell cycle inhibitory activity of PD-0332991 (a CDK4/6 inhibitor)CDK4/6 inhibition specifically suppresses long-term proliferation in resistant cells
HER2-positive modelsAdditive activity of CDK4/6 inhibition and lapatinibCombination therapy may overcome resistance

Dysregulation of Reactive Oxygen Species (ROS) Homeostasis

Lapatinib treatment has been associated with mitochondrial toxicity and the accumulation of reactive oxygen species (ROS) in cancer cells. The cellular response to this oxidative stress and the ability of cancer cells to manage ROS levels are critical determinants of their sensitivity or resistance to lapatinib.

One of the primary cellular defense mechanisms against oxidative stress is the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Preclinical studies have shown that lapatinib can activate this pathway in a concentration-dependent manner. This activation leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. This adaptive response can help cancer cells to counteract the ROS-inducing effects of lapatinib and promote survival.

In the context of acquired resistance, lapatinib-resistant cells can exhibit altered metabolic pathways that contribute to their ability to manage ROS. As mentioned in the metabolic reprogramming section, resistant cells can shift from glycolysis to the pentose phosphate pathway. This metabolic adaptation increases the production of NADPH, a crucial cofactor for antioxidant enzymes that detoxify ROS. This enhanced capacity to overcome oxidative stress is a key feature of the resistant phenotype.

The table below highlights preclinical findings on the dysregulation of ROS homeostasis in the context of lapatinib.

Cell Line ModelObservationMechanismReference
HepG2Lapatinib activates the Keap1-Nrf2 pathwayStabilization and nuclear translocation of Nrf2, upregulation of antioxidant genes
Lapatinib-resistant breast cancer cellsSwitch from glycolysis to the pentose phosphate pathwayIncreased NADPH production to overcome reactive oxidative stress
HepG2Lapatinib treatment increases cellular and mitochondrial glutathione (B108866) (GSH) levelsUpregulation of Gcl, the rate-limiting enzyme in GSH synthesis

Preclinical Strategies to Overcome Lapatinib Resistance

Rational Combination Therapy Approaches

Preclinical studies have extensively investigated combining lapatinib (B449) with other targeted agents to enhance its efficacy and circumvent resistance mechanisms. These strategies often involve simultaneously inhibiting multiple pathways critical for tumor cell survival and proliferation.

Synergistic Inhibition with Other HER-Targeted Agents (e.g., Trastuzumab, Pertuzumab, Neratinib)

Combining lapatinib with other agents targeting the HER family of receptors has shown promise in preclinical models of lapatinib resistance. Trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, and pertuzumab, which inhibits HER2 dimerization, represent key partners in this strategy. Preclinical studies have demonstrated that HER2-positive breast cancer cells rendered resistant to trastuzumab may remain responsive to lapatinib. wikidata.org The combination of lapatinib and trastuzumab has shown synergistic interaction in vitro. chemicalbook.com Dual anti-HER2 blockade with lapatinib and trastuzumab has been shown to improve outcomes in patients with HER2-positive metastatic breast cancer who had progressed on trastuzumab in a clinical setting, suggesting the relevance of this preclinical observation. mims.com

Pertuzumab, by preventing HER2 dimerization with other HER receptors like HER1 and HER3, inhibits downstream signaling pathways. citeab.comflybase.org Preclinical studies have indicated that pertuzumab can inhibit NRG1-induced growth and trigger tumor regression in NRG1-dependent xenograft models. citeab.com Combining pertuzumab and trastuzumab has also demonstrated synergistic effects in inhibiting the survival of HER2-overexpressing breast cancer cell lines. citeab.com While the combination of lapatinib and pertuzumab has been explored, its utility in patients previously exposed to multiple anti-HER2 therapies, including pertuzumab and trastuzumab, requires further preclinical investigation. citeab.com However, this combination may be potentially useful for patients who initiate treatment with a lapatinib-containing regimen and have not previously received pertuzumab. citeab.com

Neratinib (B1684480), an irreversible pan-HER inhibitor targeting EGFR, HER2, and HER4, has demonstrated potent preclinical activity against trastuzumab-resistant breast cancer models. wikipedia.org Preclinical assessment has suggested that neratinib is a more potent inhibitor of proliferation and downstream signaling compared to lapatinib in HER2-positive breast cancer cell lines. wikipedia.org In cell line models with innate or acquired trastuzumab resistance, neratinib has shown sensitivity. wikipedia.org Neratinib was more potent than lapatinib in a panel of 11 HER2-positive breast cancer cell lines. wikipedia.org While the addition of a tyrosine kinase inhibitor like neratinib to trastuzumab is beneficial in trastuzumab-sensitive cells, the triple combination of trastuzumab, pertuzumab, and neratinib was found to be more effective than the lapatinib triplet in innately resistant cell line models. wikipedia.org Neratinib has also been shown to overcome lapatinib resistance mediated by EGFR-HER3 dimerization. wikipedia.org

Combination with Inhibitors of Resistance-Associated Bypass Pathways

Resistance to lapatinib can arise through the activation of alternative signaling pathways that bypass the HER family inhibition. Preclinical strategies often involve combining lapatinib with inhibitors targeting these bypass pathways.

The PI3K/AKT/mTOR pathway is frequently implicated in conferring resistance to anti-HER2 therapies, including lapatinib. chemicalbook.com Activating PIK3CA mutations, PTEN loss, or both, can lead to PI3K activation and promote cell proliferation and resistance. Preclinical studies have demonstrated that inhibiting the PI3K/AKT/mTOR pathway can overcome resistance to anti-HER2 therapy.

Copanlisib (B1663552), a pan-class I PI3K inhibitor with potent activity against PI3Kα and PI3Kδ isoforms, has shown promise in overcoming lapatinib resistance in preclinical models. Copanlisib was effective in inhibiting HER2-positive breast cancer cells with acquired resistance to trastuzumab and/or lapatinib. When combined with trastuzumab or lapatinib, copanlisib restored the sensitivity of these resistant cells, demonstrating synergistic antitumor effects. A preclinical study showed that copanlisib in combination with lapatinib inhibited the growth of lapatinib-resistant gastric cancer cell lines with loss-of-function mutations in CSK or PTEN, where PI3K signaling was increased.

Other PI3K inhibitors, such as NVP-BKM120 and BEZ235 (a dual PI3K/mTOR inhibitor), have also shown preclinical activity in overcoming resistance to lapatinib and other HER2 inhibitors in breast cancer cell lines, particularly those with PIK3CA activation or PTEN deficiency.

The MAPK pathway is another crucial signaling cascade that can contribute to lapatinib resistance. Reactivation of the MAPK pathway has been observed in lapatinib-resistant cells. mims.comwikipedia.org Targeting this pathway, particularly with MEK inhibitors, is a preclinical strategy to overcome resistance.

MEK inhibitors like Trametinib (B1684009) and Refametinib (B612215) have been evaluated in preclinical models. Trametinib is a reversible inhibitor of MEK1 and MEK2. Refametinib is an allosteric MEK1/2 inhibitor. Preclinical studies have investigated the activity of refametinib in HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib. Combinations of refametinib and copanlisib have shown synergistic effects in inhibiting the growth of parental and lapatinib/trastuzumab resistant HER2-positive breast cancer cells.

In HER2-amplified gastric cancer cell lines with lapatinib resistance due to CSK or PTEN loss, where MAPK signaling was increased, the combination of lapatinib and the MEK inhibitor trametinib was shown to overcome resistance in vitro and in vivo. The combination of lapatinib, copanlisib (PI3K inhibitor), and trametinib demonstrated synergistic effects in overcoming lapatinib resistance in these models, even at relatively low doses.

Upregulation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) is another mechanism associated with resistance to HER2-targeted therapies, including trastuzumab and potentially lapatinib. wikidata.orgchemicalbook.com Crosstalk between IGF-1R and HER2 has been observed in preclinical studies.

Preclinical evidence suggests that inhibiting IGF-1R can potentially overcome trastuzumab resistance associated with IGF-1R upregulation. wikidata.org Lapatinib was shown to block ErbB2 and IGF-1R crosstalk and inhibit cell growth in a trastuzumab-resistant breast cancer cell line where this mechanism was active. wikidata.org

While preclinical data supported the combination of HER2 and IGF-1R inhibition, a clinical trial investigating the addition of the anti-IGF-1R antibody cixutumumab to lapatinib plus capecitabine (B1668275) in HER2-positive advanced breast cancer did not show a significant improvement in progression-free survival. However, preclinical studies continue to explore the complex interplay between IGF-1R and HER signaling and the potential for combined inhibition.

Src family kinases can play a role in the activation of downstream pathways, including PI3K, which are implicated in lapatinib resistance. wikipedia.org Dasatinib (B193332) is a tyrosine kinase inhibitor that targets Src family kinases, as well as other kinases like BCR-ABL. While the search results did not provide specific preclinical data on combining dasatinib directly with lapatinib to overcome resistance within the strict scope of the outline, the involvement of Src family kinases in resistance mechanisms suggests that their inhibition could be a potential strategy. Further preclinical investigation into combinations of lapatinib with Src inhibitors like dasatinib in relevant resistance models would be necessary to fully explore this approach.

Here are some data points from the search results presented in tables:

Table 1: Potency of Neratinib vs Lapatinib in HER2+ Breast Cancer Cell Lines

Cell LineNeratinib Potency (Relative)Lapatinib Potency (Relative)Source
SKBR3More potentLess potent wikipedia.org
BT474More potentLess potent wikipedia.org
MDA-MB-453More potentLess potent wikipedia.org
HCC1569More potentLess potent wikipedia.org
(Panel of 11)More potent in all 11Less potent in all 11 wikipedia.org

Table 2: Synergistic Effects of Combinations in Lapatinib-Resistant Cell Lines

Cell Line ModelResistance Mechanism/ContextCombinationObserved EffectSource
HER2+ Breast Cancer (Acquired Lapatinib Resistance)Acquired ResistanceCopanlisib + LapatinibRestored sensitivity, Synergistic antitumor effects
HCC1954 (Lapatinib-Resistant)Acquired ResistanceRefametinib + CopanlisibEnhanced growth inhibition, Synergistic
BT474 (Trastuzumab-Resistant)Acquired ResistanceRefametinib + CopanlisibStrongest anti-proliferative effect
OE19 (CSK or PTEN null)Lapatinib Resistance (Increased PI3K/MAPK)Lapatinib + CopanlisibInhibited growth in dose-dependent manner
OE19 (CSK or PTEN null)Lapatinib Resistance (Increased PI3K/MAPK)Lapatinib + TrametinibInhibited growth
OE19 (CSK or PTEN null)Lapatinib Resistance (Increased PI3K/MAPK)Lapatinib + Copanlisib + TrametinibSynergistic inhibition at lower doses

Table 3: Impact of Combinations on Signaling Pathways in Resistant Models

Cell Line ModelResistance Mechanism/ContextTreatment CombinationEffect on Signaling PathwaysSource
Lapatinib-resistant SKBR3 cellsEMT markers, reduced HER2 expressionAnti-integrin inhibitory antibody AIIB2Re-established epithelial-like phenotype wikipedia.org
Lapatinib-resistant BT474 cellsIncreased ER and MAPK signalingLapatinib + FulvestrantOvercame resistance mims.comwikipedia.org
Lapatinib-resistant HER2+ cellsPersistent downstream PI3K signalingNeratinibOvercame resistance mediated by EGFR–HER3 dimerization wikipedia.org
OE19 (CSK or PTEN null)Lapatinib Resistance (Increased PI3K/MAPK)Lapatinib + CopanlisibInhibited PI3K pathway
OE19 (CSK or PTEN null)Lapatinib Resistance (Increased PI3K/MAPK)Lapatinib + TrametinibInhibited MAPK pathway
HSP90 Inhibitors (e.g., AUY922)

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of many ऑनcoproteins, including HER2. Inhibition of HSP90 leads to the degradation of its client proteins, potentially overcoming resistance mediated by sustained HER2 signaling or activation of alternative kinases. Preclinical studies have explored the combination of lapatinib with HSP90 inhibitors like AUY922 (also known as NVP-AUY922 or Luminespib) wikipedia.orgcenmed.comacs.orgjax.orgplos.org. AUY922 is a highly potent HSP90 inhibitor cenmed.com. While specific detailed research findings on the combination of lapatinib and AUY922 in overcoming lapatinib resistance were not extensively detailed in the provided search results, the rationale for combining HSP90 inhibitors with HER2 targeted therapies like lapatinib is based on targeting the chaperone dependency of key signaling proteins involved in resistance.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors (e.g., Palbociclib)

CDK4/6 inhibitors, such as Palbociclib, regulate cell cycle progression and have shown efficacy in hormone receptor-positive breast cancer. Preclinical data suggest that the combination of CDK4/6 inhibitors with HER2-targeted therapies can overcome resistance by inhibiting cell cycle progression and potentially impacting crosstalk between ER and HER2 pathways wikipedia.orgmims.comciteab.comuni.lu. The combination of cyclin-dependent kinase 4/6 inhibitors and lapatinib has demonstrated efficacy against ER+/HER2+ metastatic breast cancer in preclinical settings oaepublish.com.

Combination with Epigenetic Modifiers (e.g., Histone Deacetylase (HDAC) inhibitors, BET inhibitors)

Epigenetic alterations contribute to lapatinib resistance by dysregulating gene expression and promoting pro-survival signaling nih.govimrpress.commdpi.com. Combining lapatinib with epigenetic modifiers like HDAC inhibitors or BET inhibitors is being investigated to reverse these alterations and restore lapatinib sensitivity nih.govoncotarget.comnih.govnih.govaacrjournals.org. For instance, BET inhibitors have been shown to overcome resistance to lapatinib in HER2-positive breast cancer by reducing the transcription of genes involved in kinome reprogramming and activation of ErbB2/ErbB3 receptors oncotarget.comnih.gov. Concomitant treatment with lapatinib and BET inhibitors has been shown to eliminate the growth of lapatinib-resistant cells in preclinical models nih.gov. The mechanism of synergy between HDAC inhibitors like entinostat (B1683978) and lapatinib is suggested to involve entinostat inhibiting lapatinib-induced expression of HER3, a factor implicated in resistance to HER2 targeted therapies nih.gov.

Combination with Anti-estrogen Therapies (e.g., Tamoxifen (B1202), Letrozole)

Crosstalk between estrogen receptor (ER) and HER2 signaling pathways can lead to resistance to both endocrine therapy and HER2-targeted therapy oaepublish.comoncotarget.comnih.govaacrjournals.org. Combining lapatinib with anti-estrogen therapies like Tamoxifen or Letrozole is a strategy to simultaneously target both pathways mdpi.comoaepublish.comnih.govaacrjournals.orgwikipedia.orgwikidata.orgwikipedia.orgguidetopharmacology.orgwikidata.orgfishersci.camims.commims.comciteab.combiorxiv.org. Preclinical data have demonstrated that lapatinib in combination with tamoxifen effectively inhibited the growth of tamoxifen-resistant, ErbB2-overexpressing breast tumor xenografts nih.gov. The addition of lapatinib also significantly enhanced sensitivity to tamoxifen in preclinical models nih.gov. Similarly, combining lapatinib with estrogen deprivation (mimicked by aromatase inhibitors like Letrozole) showed greater antiproliferative effects than either strategy alone in resistant cell lines nih.govaacrjournals.org. This co-targeting approach aims to overcome or prevent endocrine resistance in tumors co-expressing ER and HER2 nih.gov.

Exploration of Novel Therapeutic Agents and Modalities

Beyond specific drug combinations, preclinical research is also exploring novel therapeutic agents and modalities to overcome lapatinib resistance. This includes investigating new tyrosine kinase inhibitors with broader or different specificities, agents targeting alternative signaling pathways that become activated upon lapatinib treatment (e.g., MET activation), and strategies aimed at the tumor microenvironment or cancer stem cells oaepublish.comoncotarget.comnih.govresearchgate.netmdpi.com. For example, preclinical studies have shown that inhibiting MEK can overcome resistance to lapatinib induced by Ras overexpression or mutation researchgate.net. Additionally, novel irreversible pan-HER inhibitors like neratinib are being compared to lapatinib in preclinical models, showing enhanced activity in some resistant settings mdpi.com. The exploration of novel agents also includes investigating the potential of immunotherapy combinations to upregulate the immune response and overcome resistance to anti-HER2 based treatments oaepublish.com.

Development of Next-Generation HER2/EGFR Dual Inhibitors

The emergence of lapatinib resistance has spurred the development of next-generation HER2/EGFR tyrosine kinase inhibitors (TKIs). These newer agents, such as neratinib and tucatinib, are designed to overcome some of the limitations of lapatinib, including resistance conferred by specific HER2 mutations or incomplete inhibition of HER family members. nih.govmdpi.com Neratinib, for instance, is an irreversible pan-HER TKI that has shown activity in preclinical models resistant to lapatinib, including those with HER2 mutations that alter the lapatinib binding site. nih.govmdpi.comjnccn.org Tucatinib is a selective HER2-targeted TKI that has demonstrated efficacy in HER2-positive cancers, including those with brain metastases. mdpi.commdpi.com Preclinical studies comparing lapatinib and neratinib have highlighted distinct characteristics, such as reversible versus irreversible binding and differential affinities for HER family members, which may influence their activity against resistant cells. mdpi.comnih.gov

Small Molecules Targeting Specific Resistance Mechanisms (e.g., Berberine (B55584) for ROS modulation, Verteporfin for YAP/TAZ inhibition)

Resistance to lapatinib can arise through various mechanisms, including the activation of alternative signaling pathways or changes in cellular processes. Preclinical studies are investigating small molecules that can target these specific resistance mechanisms.

Berberine, a natural alkaloid, has shown potential in reversing lapatinib resistance in HER2-positive breast cancer cells. Studies suggest that berberine can increase the level of reactive oxygen species (ROS), contributing to the induction of apoptosis in resistant cells. mdpi.commdpi.comnih.govaacrjournals.orgnih.gov

The Hippo pathway effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) have been implicated in mediating resistance to lapatinib, particularly in the context of microenvironment rigidity. molbiolcell.orgkarger.commdpi.com Verteporfin, a small molecule inhibitor of YAP/TEAD interaction, has been shown in preclinical models to eliminate modulus-dependent lapatinib resistance and synergize with lapatinib in vitro. molbiolcell.orgkarger.commdpi.com While verteporfin can disrupt YAP-TEAD binding, its clinical viability as a direct YAP inhibitor is limited by the high concentrations required and potential YAP-independent effects. nih.gov

Other small molecules targeting alternative pathways involved in lapatinib resistance are also under investigation. For example, inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in resistant cells, have shown promise in combination with lapatinib in preclinical settings. mdpi.comoaepublish.comaacrjournals.org Similarly, targeting the SRC kinase, which can activate PI3K, has demonstrated the ability to sensitize lapatinib-resistant cells. oaepublish.comoncotarget.com

Agents Inducing HER2 Degradation (e.g., Acetyltanshinone IIA)

Reducing the cellular levels of HER2 can be a strategy to overcome resistance, particularly when resistance is associated with insufficient HER2 downregulation or altered HER2 forms. Agents that induce HER2 degradation are being explored in preclinical studies.

Acetyltanshinone IIA (ATA), a derivative of Tanshinone IIA, has shown promise in treating HER2-positive breast cancer, including lapatinib-resistant cells. mdpi.comdntb.gov.uaum.edu.mo Preclinical studies indicate that ATA can increase the binding of E3 ligases (c-Cbl and CHIP) to HER2, leading to increased ubiquitination and subsequent degradation of the receptor. mdpi.com ATA has also been shown to reduce the levels of HER2 binding partners like HER3, IGF-1R, and MET in lapatinib-resistant cells. mdpi.com In vitro and in vivo experiments have suggested that ATA is more potent than lapatinib in inhibiting cell growth and degrading HER2 protein in drug-resistant models. mdpi.comdntb.gov.ua

Heat shock protein 90 (HSP90) inhibitors, such as AUY922 and ganetespib, also induce the degradation of HER2 via ubiquitination and lysosomal pathways. bmbreports.orgfrontiersin.org Preclinical data support the role of HSP90 inhibitors in overcoming resistance to HER2-targeted therapies, including lapatinib. bmbreports.orgfrontiersin.org

Preclinical Immunomodulatory Strategies in Conjunction with Lapatinib

The tumor immune microenvironment plays a crucial role in the response to cancer therapies, and immunomodulatory strategies are being investigated in combination with lapatinib to overcome resistance. Immunomodulation of lapatinib-resistant HER2-positive breast cancer cells can involve targeting immune checkpoints like PD-L1, which is expressed by cancer cells and inhibits cytotoxic T lymphocyte activity. researchgate.netnih.gov Preclinical studies are exploring combinations of anti-HER2 agents with immune checkpoint inhibitors to enhance anti-tumor immunity and overcome resistance. nih.govjci.org Additionally, targeting components of the tumor microenvironment, such as tumor-associated macrophages and tumor-infiltrating lymphocytes, may influence the response to HER2-targeted therapies. nih.gov

Modulators of the Endosomal Recycling Pathway

The endosomal recycling pathway is involved in the trafficking of cell surface receptors, including HER2. In HER2-positive breast cancer, some HER2 heterodimers can be recycled back to the plasma membrane through this pathway, contributing to resistance to HER2-targeted therapies. nih.govresearchgate.net Inhibiting the endosomal recycling pathway can divert these receptors to the lysosomal degradation pathway, reducing their levels on the cell surface and blocking downstream signaling. nih.govresearchgate.netresearchgate.net

Advanced Research Methodologies in Lapatinib Studies

In Vitro Cellular Models

In vitro models are indispensable for dissecting the molecular pharmacology of lapatinib (B449). They provide a controlled environment to study cellular responses, identify biomarkers, and explore mechanisms of drug resistance.

Established Human Cancer Cell Lines

A diverse panel of established human cancer cell lines has been instrumental in characterizing the activity of lapatinib. These cell lines, derived from various human tumors, express different levels of EGFR and HER2, enabling researchers to correlate receptor status with drug sensitivity.

HER2-overexpressing breast cancer cell lines such as BT-474 and SK-BR-3 are among the most widely used models. nih.govresearchgate.net Studies have shown that lapatinib effectively inhibits the proliferation of these cells by blocking the phosphorylation of HER2 and downstream signaling molecules like Akt and ERK1/2. researchgate.net For instance, lapatinib demonstrated potent growth inhibition in BT-474 cells with an IC50 value of 0.025 μM. selleckchem.com Similarly, gastric cancer cell lines with HER2 amplification, like N87 , and esophageal adenocarcinoma lines such as OE19 , are sensitive to lapatinib. selleckchem.comresearchgate.net

The utility of these models extends to other cancer types as well. In a panel of 19 human endometrial cancer cell lines, lapatinib showed concentration-dependent anti-proliferative effects, with IC50 values ranging from 0.052 to 10.9 μmol. nih.gov This study highlighted that sensitivity was significantly associated with HER2 overexpression or increased EGFR expression. nih.gov The acute promyelocytic leukemia cell line NB4 and the epidermoid carcinoma cell line A431 , which overexpresses EGFR, have also been used to evaluate lapatinib's effects. selleckchem.com The HCC1954 cell line is another HER2-positive breast cancer model used in lapatinib research. oncotarget.com

Cell LineCancer TypeKey Receptor StatusReported Lapatinib Sensitivity FindingReference
BT-474Breast CarcinomaHER2-positivePotent growth inhibition (IC50 = 0.025 μM). selleckchem.com
SK-BR-3Breast AdenocarcinomaHER2-positiveSensitive to lapatinib-induced proliferation inhibition. nih.govresearchgate.net
N87Gastric CarcinomaHER2-positivePotently inhibited by lapatinib. selleckchem.com
OE19Esophageal AdenocarcinomaHER2-positiveUsed in lapatinib sensitivity studies.
HCC1954Breast Ductal CarcinomaHER2-positiveUsed to study lapatinib resistance. oncotarget.comnih.gov
A431Epidermoid CarcinomaEGFR-overexpressingGrowth inhibited by lapatinib. selleckchem.com

Engineered Resistance Models

A significant challenge in cancer therapy is the development of acquired resistance. To study this phenomenon, researchers have developed lapatinib-resistant cell lines by continuously exposing parental, sensitive cells to increasing concentrations of the drug over several months.

Examples include the SKBR3-L and HCC1954-L cell lines, which were derived from the parental SK-BR-3 and HCC1954 lines, respectively. nih.gov These resistant models show a significantly higher IC50 for lapatinib compared to their sensitive counterparts; for example, the lapatinib IC50 in SKBR3-L cells was 6.5 ± 0.4 μM, a stark contrast to the sensitive parental line. nih.govresearchgate.net Similarly, lapatinib-resistant (LapR) versions of the BT-474 and UACC893 cell lines have been generated. aacrjournals.org

Studies using these models have uncovered various molecular mechanisms of resistance. For instance, research on resistant BT-474 cells has pointed to the reactivation of signaling pathways and reprogramming of glycolysis. aacrjournals.org In other models, acquired resistance has been linked to the upregulation of the PI3K pathway, often through increased levels of the p110α subunit or the acquisition of secondary mutations in the PIK3CA gene. aacrjournals.org Another identified mechanism involves the overexpression of the tyrosine kinase receptor AXL. f1000research.com These engineered models are crucial for identifying the molecular shifts that occur as tumors adapt to therapy and for testing novel strategies to overcome or prevent resistance. f1000research.comnih.gov

In Vivo Preclinical Animal Models

While cellular models are powerful, they cannot fully replicate the complexity of a tumor within a living organism, which includes the tumor microenvironment, drug metabolism, and pharmacokinetics. In vivo animal models are therefore essential for preclinical evaluation.

Human Tumor Xenograft Models

The most common in vivo models for cancer drug testing are human tumor xenografts. These are created by implanting human cancer cells or tumor fragments into immunocompromised mice. plos.orgcsmres.co.uk These models have been widely used to confirm the in vivo efficacy of lapatinib.

Studies using xenografts of HER2-positive breast cancer cells, such as BT-474 , have demonstrated that oral administration of lapatinib significantly inhibits tumor growth. selleckchem.complos.orgnih.gov For instance, lapatinib has been shown to inhibit the growth of BT-474 xenografts in a dose-dependent manner. selleckchem.com Xenograft models have also been crucial for studying drug combinations. One study showed that lapatinib enhances the antitumor efficacy of topotecan (B1662842) in a BT474 xenograft model. nih.gov

Beyond efficacy, xenograft models allow for pharmacokinetic and pharmacodynamic studies. Research in mice with BT474 xenografts revealed that lapatinib concentrations were significantly higher and had a longer half-life in tumor tissue compared to blood, providing critical information that plasma levels may underestimate the drug concentration at the site of action. plos.org These models also enable the evaluation of lapatinib's effect on signaling pathways in vivo, confirming the inhibition of HER2 and EGFR phosphorylation within the tumor. nih.gov

Structural Biology and Computational Approaches

Understanding how lapatinib interacts with its target kinases at an atomic level is fundamental to comprehending its mechanism of action and designing more effective drugs. Structural biology and computational methods provide this high-resolution view.

X-ray Crystallography of Kinase-Inhibitor Complexes

X-ray crystallography allows for the determination of the three-dimensional structure of proteins and their complexes with inhibitors like lapatinib. The crystal structure of lapatinib bound to the EGFR kinase domain has been solved, revealing that it binds to the ATP-binding pocket. researchgate.netnih.gov This structural information confirms that lapatinib is a reversible, ATP-competitive inhibitor. stemcell.com The detailed view of the interactions between lapatinib and the amino acid residues in the kinase domain provides a rational basis for its high affinity and specificity. researchgate.net Such structural data is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, improved kinase inhibitors. nih.gov

Computational approaches, such as molecular dynamics simulations and binding free energy calculations, complement experimental structural data. These methods have been used to investigate the mechanisms of resistance caused by mutations in HER2. nih.govresearchgate.net By simulating the dynamic behavior of the kinase-inhibitor complex, researchers can predict how a specific mutation might alter the binding affinity of lapatinib, leading to drug resistance. nih.gov For example, computational studies have explored how mutations like K753E in HER2 can induce a resistant phenotype by altering the drug's binding orientation and energy. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of lapatinib, MD simulations provide invaluable insights into its interaction with target kinases, the structural basis of its inhibitory activity, and the mechanisms by which mutations can confer resistance.

Researchers utilize MD simulations to model the binding of lapatinib to the ATP-binding site of EGFR and HER2. nih.govsci-rep.com These simulations can predict the binding affinity (free energy of binding) and reveal the key amino acid residues involved in the interaction. For instance, studies have shown that lapatinib forms hydrogen bonds and hydrophobic interactions with specific residues such as Lys724, Val734, Thr798, and Asp863 in the HER2 binding pocket. nih.gov By simulating the dynamic behavior of the lapatinib-kinase complex, scientists can assess its stability over time, often measured in nanoseconds. nih.gov Parameters like the root mean square deviation (RMSD) and radius of gyration (Rg) are calculated from these simulations to determine the conformational stability of the complex. nih.govjax.org

Furthermore, MD simulations are instrumental in investigating the impact of mutations within the kinase domain on lapatinib binding. By creating in silico models of mutant HER2 proteins, researchers can simulate how these changes affect the binding pocket's shape and the inhibitor's orientation. jax.org For example, simulations have revealed that certain mutations can alter the conformational landscape of the kinase, leading to a less favorable binding orientation for lapatinib and consequently, drug resistance. jax.org This information is critical for understanding clinical resistance and for designing new inhibitors that can overcome these mutations.

Homology Modeling for Lapatinib-Binding Kinases

While crystal structures for the primary targets of lapatinib, EGFR and HER2, are available, homology modeling remains a relevant technique in specific research contexts. Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is achieved by using the known structure of a homologous protein (a "template").

In lapatinib research, homology modeling could be employed if researchers were investigating:

Novel Kinase Targets: If lapatinib is found to have off-target effects on other kinases for which no crystal structure exists, homology modeling can be used to build a structural model of that kinase. This model can then be used for docking studies to predict how lapatinib might bind.

Rare or Complex Mutations: For newly identified or complex mutations in EGFR or HER2 where crystallographic data is unavailable, homology modeling can provide a structural framework to hypothesize how the mutation might affect lapatinib binding.

Kinases from Different Species: In preclinical studies involving animal models, homology modeling can be used to build models of the animal orthologs of human EGFR and HER2 to better understand any species-specific differences in lapatinib binding.

The process involves identifying a suitable template structure from a database like the Protein Data Bank (PDB), aligning the target sequence with the template sequence, building the model, and then refining and validating it. The resulting model provides a static 3D representation that can be used as a starting point for more dynamic studies, such as the molecular dynamics simulations described above.

Computational Chemistry and Drug Design

Computational chemistry and structure-based drug design are central to the ongoing development of novel kinase inhibitors inspired by lapatinib. These approaches use computational methods to design and optimize new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

One key application is the design of new lapatinib derivatives. Researchers synthesize novel compounds by modifying the core lapatinib scaffold—a 4-anilinoquinazoline (B1210976) structure—and then use computational tools to predict their binding affinity for EGFR and HER2. nih.govnih.gov Molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other, is extensively used to screen virtual libraries of these new derivatives. amegroups.cnmdpi.com The docking scores provide an estimate of the binding affinity, helping to prioritize which compounds should be synthesized and tested in the lab. mdpi.com

These computational studies also help in understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound relates to its biological activity. nih.gov By analyzing how different chemical modifications affect binding, researchers can build predictive 3D quantitative structure-activity relationship (QSAR) models. amegroups.cn These models can then be used to design new molecules with optimized features for enhanced inhibition of the target kinases. amegroups.cn The ultimate goal is to develop inhibitors that are more potent than lapatinib, can overcome resistance mutations, and have a better selectivity profile to minimize off-target effects. nih.gov

High-Throughput and Genome-Scale Screening Methodologies

To identify genes and pathways that mediate sensitivity or resistance to lapatinib, researchers employ high-throughput screening techniques that can test thousands of genetic perturbations simultaneously.

CRISPR Library Screening for Resistance Genes

Genome-scale CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)/Cas9 screens are a revolutionary technology for systematically knocking out every gene in the genome to identify those that play a role in a specific biological process, such as drug resistance. nih.gov This unbiased approach has been used to uncover novel mechanisms of lapatinib resistance.

In one such study, a genome-wide CRISPR/Cas9 knockout screen was performed on HER2-amplified gastric cancer cell lines treated with lapatinib. nih.govfrontiersin.org The methodology involves transducing a population of cells with a pooled library of lentiviruses, where each virus carries a guide RNA (sgRNA) targeting a specific gene. After treatment with lapatinib, the surviving cells are analyzed. Genes whose knockout confers resistance will be enriched in the surviving population. waocp.org Through this method, researchers identified that loss-of-function mutations in the genes CSK (C-terminal Src Kinase) and PTEN (Phosphatase and Tensin Homolog) conferred resistance to lapatinib. nih.govfrontiersin.org The study demonstrated that knocking out these genes led to the reactivation of the PI3K and MAPK signaling pathways, allowing the cancer cells to bypass the HER2 blockade by lapatinib. nih.govfrontiersin.org

Top Candidate Genes Conferring Lapatinib Resistance in CRISPR Screen of Gastric Cancer Cell Lines
Cell LineTop Identified GenePathway ImplicationReference
NCI-N87CSKRe-activation of MAPK and PI3K signaling nih.gov
OE19PTENRe-activation of MAPK and PI3K signaling nih.gov

shRNA-Based Screens for Epigenetic Regulators

Short hairpin RNA (shRNA) is another tool used for large-scale loss-of-function screens. While CRISPR operates at the DNA level to create gene knockouts, shRNA works at the RNA level to knock down gene expression through RNA interference. shRNA libraries can be used to identify genes, including epigenetic regulators, that modulate a cell's response to a drug.

In the context of lapatinib resistance, shRNA-based studies have been employed to dissect the regulatory networks involved. For example, research has shown that the upregulation of microRNA-221 (miR-221) can confer lapatinib resistance in HER2-positive breast cancer cells. Using shRNA to knock down the cell cycle inhibitor p27kip1, a target of miR-221, researchers were able to mimic the resistance phenotype, thereby confirming the role of this regulatory axis. researchgate.net While not a direct screen for epigenetic regulators, this demonstrates the utility of shRNA in validating components of signaling pathways that contribute to drug resistance. Such approaches can pinpoint specific non-mutational mechanisms that cancer cells exploit to survive therapy.

Omics-Based Profiling

"Omics" refers to the collective characterization and quantification of pools of biological molecules that translate into the structure, function, and dynamics of an organism or organisms. In lapatinib research, various omics approaches are used to obtain a systems-level understanding of drug response and resistance.

Genomics: Genomic studies analyze the DNA of cancer cells to identify alterations that correlate with lapatinib sensitivity. This includes identifying gene copy number variations and mutations. For example, studies have shown that a high level of ERBB2 (the gene encoding HER2) amplification is a positive predictor for response to lapatinib. Conversely, the presence of concomitant genomic aberrations, such as CCNE1 amplification, has been associated with a lack of response.

Transcriptomics: Transcriptomic analysis, often performed using microarrays or RNA sequencing, measures the expression levels of thousands of genes simultaneously. This approach has been used to establish gene expression profiles that distinguish lapatinib-responsive cells from non-responsive ones. nih.gov Studies have revealed that lapatinib treatment affects the transcription of genes involved in cell-cycle control, metabolism, and key signaling pathways like the AKT pathway. nih.gov Comparing the transcriptomes of sensitive and resistant cell lines has helped identify differentially expressed genes and dysfunctional pathways, such as those related to focal adhesion and cell cycling, that contribute to resistance.

Proteomics: Proteomics is the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the cellular proteome in response to lapatinib. Proteomic analyses have confirmed that lapatinib impacts its intended EGFR/HER2 pathways and has also uncovered broader effects on processes that support cancer progression, such as cell adhesion and migration. Chemical proteomics, which uses modified lapatinib analogues as bait, has been employed to identify both the primary targets (EGFR) and potential off-targets of the drug within the cellular proteome. waocp.org

Metabolomics: Metabolomics is the study of small molecules, or metabolites, within cells and biological systems. Studies on lapatinib have shown that chronic treatment can lead to significant metabolic reprogramming in cancer cells. For instance, analysis of intracellular metabolites has revealed that lapatinib can alter glucose, energy, and amino acid metabolism. Understanding these metabolic shifts can reveal new vulnerabilities in lapatinib-resistant cells that could be targeted therapeutically.

Summary of Omics-Based Findings in Lapatinib Studies
Omics FieldKey MethodologiesMajor Findings Related to LapatinibReference
GenomicsNext-Generation Sequencing (NGS), SNP ArraysHigh HER2 amplification predicts response; CCNE1 amplification linked to non-response.
TranscriptomicsMicroarrays, RNA-SequencingLapatinib alters expression of genes in AKT pathway, cell cycle, and metabolism. nih.gov
ProteomicsMass Spectrometry, Chemical ProteomicsConfirms inhibition of EGFR/HER2 pathways; identifies off-targets and effects on cell adhesion. waocp.org
MetabolomicsNMR, Mass SpectrometryChronic lapatinib treatment causes reprogramming of glucose and amino acid metabolism.

Proteomic Analysis (e.g., Reverse Phase Protein Array (RPPA))

Proteomic analyses have been crucial in mapping the cellular response to lapatinib. High-throughput technologies like mass spectrometry have been employed to investigate the systems-level response of cancer cells to the drug. sciety.org These studies have revealed that lapatinib exerts a wide-ranging impact on signaling and biological processes that support cancer progression. nih.govfrontiersin.org For instance, in HER2-positive breast cancer cells, proteomic profiling identified 350 differentially expressed proteins upon treatment with lapatinib at concentrations that induced cell growth arrest. nih.gov This included the upregulation of 137 proteins and the downregulation of 213 proteins. nih.gov

Reverse Phase Protein Array (RPPA) has emerged as a powerful, high-throughput, antibody-based technique for functional proteomics and biomarker discovery in lapatinib studies. nih.govnih.gov RPPA allows for the quantitative assessment of key proteins and their post-translational modifications, providing insights into the state of signaling networks. nih.gov This technology has been used to demonstrate that phosphorylation levels can be highly predictive of the efficacy of targeted therapies like lapatinib. nih.gov For example, the sensitivity of lung cancer cell lines to lapatinib has been shown to be inversely correlated with the expression of phospho-EGFR. nih.gov RPPA is well-suited for analyzing drug resistance mechanisms by examining adaptations at the proteomic level in response to therapeutic stress. tandfonline.com

A study on SKBR3/HER2+ breast cancer cells treated with lapatinib used proteomic technologies to investigate the landscape of affected biological processes. sciety.org The analysis identified over 800 affected proteins and corroborated the anti-proliferative activity of the drug, while also highlighting its impact on immune response, adhesion, and migration. sciety.org

Table 1: Summary of Key Proteomic Findings in Lapatinib Studies

Cell Line Methodology Key Findings Reference
SK-BR-3 Mass Spectrometry Lapatinib treatment led to the differential expression of 350 proteins. nih.gov
SKBR3/HER2+ Mass Spectrometry Over 800 proteins were affected by lapatinib treatment, impacting processes like immune response and cell adhesion. sciety.org

Transcriptomic Analysis (e.g., Gene Expression Profiling, RNA Sequencing)

Transcriptomic analysis provides a comprehensive view of the changes in gene expression that occur in cancer cells following treatment with lapatinib. lexogen.com Gene expression profiling, often using microarrays, has been instrumental in delineating the molecular mechanisms of sensitivity to lapatinib. aacrjournals.org

In a study involving both lapatinib-responsive and non-responsive breast cancer cell lines, microarray analysis revealed that responsive cells exhibited strong differential effects on multiple genes within the AKT pathway. aacrjournals.org Specifically, transcripts for AKT1, MAPK9, HSPCA, IRAK1, and CCND1 were significantly downregulated in responsive cells. aacrjournals.org Furthermore, the pro-apoptotic gene FOXO3A, which is negatively regulated by AKT, was substantially upregulated in these cells. aacrjournals.org Another study identified a panel of five genes (including RB1CC1, NR3C1, and CCND1) that were differentially expressed in response to lapatinib, with their expression correlating directly with drug sensitivity. nih.govnih.gov

RNA Sequencing (RNA-Seq) offers a more in-depth and dynamic snapshot of the transcriptome, enabling the detection of novel transcripts and gene fusions that might be missed by other methods. lexogen.comspringernature.com In studies of lapatinib resistance, RNA-Seq has been used in conjunction with other 'omics' technologies to identify key genomic regions and transcription factors that regulate gene expression. biorxiv.org For example, an integrative multi-omics approach combining ATAC-seq, RNA-seq, and proteomics identified a nine-marker signature associated with lapatinib resistance in a HER2-positive breast cancer model. biorxiv.org Interestingly, a comparative analysis of proteomic and transcriptomic data in SK-BR-3 cells showed that while both methods revealed common functional processes affected by lapatinib, only the proteomic data highlighted an increase in the expression of proteins associated with mitochondrial function and cellular respiration. nih.govfrontiersin.org

Table 2: Selected Genes Differentially Regulated by Lapatinib

Gene Regulation in Responsive Cells Pathway/Function Reference
AKT1 Downregulated PI3K/AKT Signaling aacrjournals.org
CCND1 Downregulated Cell Cycle Control aacrjournals.orgnih.gov
FOXO3A Upregulated Apoptosis aacrjournals.orgnih.gov
RB1CC1 Differentially Expressed Lapatinib Response nih.gov

Metabolomic Studies for Response Insights

Metabolomics, the large-scale study of small molecules or metabolites, offers a functional readout of the cellular state and can provide unique insights into the mechanisms of drug action and resistance. nih.govmdpi.com Studies on lapatinib have utilized metabolomic approaches to understand the metabolic reprogramming that occurs in cancer cells during treatment.

One study investigating chronic lapatinib treatment in HER2+ breast cancer cells used NMR mass spectrometry to map the most notable altered intracellular metabolites. researchgate.net The findings revealed significant reprogramming of glucose, energy, and amino acid metabolism. During the initial stages of treatment, there was a reduced flux in these metabolic pathways. However, at the relapse stage, an increased metabolic flux was observed, indicating a metabolic adaptation to the drug. researchgate.net This highlights that targeting these metabolic vulnerabilities could be a potential strategy to overcome lapatinib resistance. researchgate.net The use of metabolomic profiling is a powerful way to track changes in tumor metabolism and assess treatment response over time. nih.gov

Systems Biology Approaches for Pathway Reconstruction and Analysis

Systems biology approaches integrate data from various 'omics' platforms (genomics, transcriptomics, proteomics, metabolomics) to reconstruct and analyze the complex signaling networks that are perturbed by drugs like lapatinib. This holistic view is essential for understanding the multifaceted effects of the drug and for identifying mechanisms of resistance.

By combining gene expression and phosphoprotein analysis, researchers have been able to conduct targeted pathway studies of phosphorylation and gene expression changes in breast cancer cell lines treated with lapatinib. aacrjournals.org This approach confirmed that lapatinib treatment leads to decreased phosphorylation and activation of AKT. aacrjournals.org Bioinformatic analysis of this integrated data identified strong downregulation of the AKT pathway and upregulation of the pro-apoptotic FOXO3A subpathway in lapatinib-responsive cells. aacrjournals.org

Furthermore, systems-level analysis has revealed crosstalk between different signaling pathways. For instance, studies have shown that lapatinib can induce the expression of estrogen and progesterone (B1679170) receptors, highlighting the interplay between the ErbB receptors and steroid hormone pathways. aacrjournals.org In cases of acquired resistance, systems biology can help identify the alternative signaling pathways that are activated, such as the MET signaling pathway, which can be bridged by FOXO1. amegroups.cn These integrated analyses provide a more complete picture of lapatinib's mechanism of action and resistance, paving the way for the development of more effective combination therapies. researchgate.net

Advanced Imaging Techniques for Cellular Uptake and Distribution Studies

Advanced imaging techniques are critical for visualizing the uptake, distribution, and target engagement of lapatinib at both the cellular and whole-body level. These methods provide direct evidence of whether the drug reaches its intended target in sufficient concentrations.

Positron Emission Tomography (PET) has been used to study the distribution of lapatinib in vivo. In one study, patients with HER2-positive metastatic breast cancer were administered carbon-11 (B1219553) radiolabelled lapatinib ([11C]lapatinib) and underwent PET scanning. nih.gov The results demonstrated that while there was no significant uptake of [11C]lapatinib in normal brain tissue, there was notable uptake in cranial metastases. nih.gov This suggests that lapatinib can cross the blood-brain barrier in the context of metastatic lesions. The uptake was highly variable among different metastases. nih.gov Another study used a HER3-specific PET imaging agent to non-invasively image changes in HER3 expression in response to HER2 inhibition with lapatinib, showing that this method could identify tumors that dynamically upregulate HER3. nih.govscilit.com

Confocal fluorescence microscopy is another powerful tool for studying the cellular uptake and subcellular distribution of lapatinib. rsc.org Taking advantage of lapatinib's intrinsic fluorescence, researchers have been able to image its accumulation in cancer cells. rsc.orgnih.gov These studies have shown that in HER2-overexpressing breast cancer cells, lapatinib forms intracellular pools with emission profiles consistent with aggregated lapatinib. rsc.orgresearchgate.net

Biophysical Techniques for Binding Analysis (e.g., Fluorescence Spectroscopy)

Biophysical techniques are essential for characterizing the direct interaction between lapatinib and its target proteins. These methods provide quantitative data on binding affinity, kinetics, and conformational changes upon binding.

Fluorescence spectroscopy has been extensively used to study the binding of lapatinib to its target kinases and other proteins. rsc.org Lapatinib itself is fluorescent, and its photoemission is highly sensitive to the polarity of its environment. researchgate.net This property allows for "binding-induced, turn-on" fluorescence, where the emission is enhanced when lapatinib moves from an aqueous environment to the less polar, hydrophobic binding pocket of a protein. nih.gov

Studies using fluorescence spectroscopy have characterized the binding of lapatinib to the kinase domain of ERBB2 and to serum albumins. rsc.orgnih.gov The fluorescence of lapatinib is weak in aqueous solutions due to aggregation and emission from intramolecular charge transfer (ICT) states. nih.govfrontiersin.org However, upon binding to proteins like human serum albumin (HSA), there is a significant fluorescence enhancement. nih.govfrontiersin.org This is attributed to a more coplanar orientation of the furan (B31954) and quinazoline (B50416) rings of lapatinib within the constrained environment of the protein's binding pocket, which favors emission from locally-excited states. nih.gov These studies provide valuable insights into the nature of the binding sites and the conformational arrangement of lapatinib when it interacts with its targets. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Lapatinib
Trastuzumab
Neratinib (B1684480)
Gefitinib (B1684475)
Erlotinib
HKI-272
Capecitabine (B1668275)
Paclitaxel
Temsirolimus
Imatinib
Sorafenib
Darbepoetin
Ipatasertib
Bevacizumab

Q & A

Q. How should researchers design experiments to assess Tykerb’s efficacy in HER2-positive breast cancer models?

Methodological Guidance:

  • Use HER2-amplified cell lines (e.g., SK-BR-3, BT-474) for in vitro assays to measure inhibition of EGFR/HER2 phosphorylation and downstream pathways (e.g., MAPK/ERK, PI3K/AKT) .
  • Employ xenograft models with HER2-overexpressing tumors to evaluate tumor regression and survival outcomes. Include controls for off-target effects (e.g., HER2-negative models) and combination therapies (e.g., with trastuzumab) .
  • Validate findings using immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) to confirm HER2 status in preclinical models .

Q. What are the established biomarkers for predicting this compound response, and how should they be measured?

Methodological Guidance:

  • HER2/neu amplification remains the primary biomarker. Use quantitative PCR or next-generation sequencing (NGS) to assess copy-number variations.
  • Measure phosphorylated HER2 (pHER2) via Western blot or ELISA to confirm target engagement .
  • Include secondary biomarkers like PTEN loss or PI3K mutations, which may influence resistance. Perform multiplex assays to analyze pathway activation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s clinical efficacy in heterogeneous patient populations?

Methodological Guidance:

  • Stratify patients by genetic subtyping (e.g., HER2-low vs. HER2-high) and prior treatment history. Use multivariate regression to adjust for confounding variables (e.g., hormone receptor status) .
  • Conduct meta-analyses of phase III trials (e.g., EMILIA, NEO-ALTTO) to identify subgroups with divergent outcomes. Address publication bias by including unpublished datasets from repositories like ClinicalTrials.gov .
  • Apply systems biology approaches (e.g., network pharmacology) to model this compound’s interaction with tumor microenvironments and immune cells .

Q. What experimental strategies can elucidate mechanisms of this compound resistance in HER2-positive cancers?

Methodological Guidance:

  • Generate resistant cell lines via chronic this compound exposure. Perform whole-exome sequencing to identify acquired mutations (e.g., HER2 L755S) or compensatory pathways (e.g., IGF-1R activation) .
  • Use single-cell RNA sequencing to profile transcriptional heterogeneity in resistant tumors. Focus on epithelial-mesenchymal transition (EMT) markers or stem-cell-like populations .
  • Validate findings in patient-derived organoids (PDOs) to maintain tumor stromal interactions. Compare pre- and post-treatment biopsies for longitudinal analysis .

Q. How can researchers design studies to evaluate this compound’s synergy with emerging therapies (e.g., CDK4/6 inhibitors, immune checkpoint blockers)?

Methodological Guidance:

  • Employ factorial experimental designs to test drug combinations. Use Chou-Talalay synergy assays (e.g., CompuSyn software) to quantify combination indices .
  • Monitor immune infiltration via flow cytometry (e.g., CD8+ T cells, PD-L1 expression) in co-culture models with peripheral blood mononuclear cells (PBMCs) .
  • Leverage adaptive clinical trial designs (e.g., basket trials) to test combinations across HER2-positive cancers (e.g., gastric, colorectal) .

Methodological Best Practices

Q. How should researchers address data gaps in this compound’s long-term safety profile?

Methodological Guidance:

  • Use real-world evidence (RWE) from pharmacovigilance databases (e.g., FAERS, WHO VigiBase) to identify rare adverse events. Apply disproportionality analysis (e.g., reporting odds ratios) .
  • Conduct retrospective cohort studies with matched controls to compare this compound’s toxicity against other HER2 inhibitors (e.g., neratinib). Adjust for comorbidities using propensity scoring .

Q. What statistical approaches are optimal for analyzing this compound’s progression-free survival (PFS) in trials with crossover designs?

Methodological Guidance:

  • Apply rank-preserving structural failure time models (RPSFTMs) to account for treatment switching in intention-to-treat analyses .
  • Use inverse probability weighting (IPW) to minimize bias from non-random crossover .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes?

Methodological Guidance:

  • Re-evaluate preclinical models: Ensure xenografts retain HER2 amplification during passaging. Use patient-derived xenografts (PDXs) instead of cell line-derived models for better translational relevance .
  • Analyze pharmacokinetic/pharmacodynamic (PK/PD) mismatches: Measure this compound concentrations in tumor tissue vs. plasma to assess bioavailability .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies?

Methodological Guidance:

  • Pre-register protocols on platforms like Open Science Framework (OSF) and share raw data (e.g., RNA-seq files) via repositories like GEO or PRIDE .
  • Adopt MIAME (Microarray Gene Expression) or MINSEQE (Sequencing) standards for omics data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.